molecular formula C16H15N3 B2540459 1-benzyl-3-phenyl-1H-pyrazol-5-amine CAS No. 3528-41-4

1-benzyl-3-phenyl-1H-pyrazol-5-amine

Cat. No.: B2540459
CAS No.: 3528-41-4
M. Wt: 249.317
InChI Key: XMEAHPOVYFOANY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-3-phenyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C16H15N3 and its molecular weight is 249.317. The purity is usually 95%.
BenchChem offers high-quality 1-benzyl-3-phenyl-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-benzyl-3-phenyl-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzyl-5-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3/c17-16-11-15(14-9-5-2-6-10-14)18-19(16)12-13-7-3-1-4-8-13/h1-11H,12,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEAHPOVYFOANY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101327874
Record name 2-benzyl-5-phenylpyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24810888
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3528-41-4
Record name 2-benzyl-5-phenylpyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-3-phenyl-1H-pyrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Chemical structure of 1-benzyl-3-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis, Characterization, and Applications of 1-benzyl-3-phenyl-1H-pyrazol-5-amine

Abstract

This technical guide provides a comprehensive overview of 1-benzyl-3-phenyl-1H-pyrazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We delve into the strategic synthesis of this molecule, focusing on the highly efficient condensation reaction between β-ketonitriles and substituted hydrazines. The guide details the mechanistic underpinnings of this synthetic route, ensuring regiochemical control. Furthermore, a complete framework for the structural elucidation and characterization using modern spectroscopic techniques—including Mass Spectrometry, ¹H & ¹³C NMR, and IR spectroscopy—is presented with predicted data and interpretation. Finally, we explore the potential applications of this pyrazole scaffold in drug discovery, highlighting its role as a precursor for pharmacologically active agents such as kinase inhibitors and antidiabetic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this versatile chemical entity.

The 5-Aminopyrazole Scaffold: A Cornerstone in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, with pyrazole-containing compounds exhibiting a vast spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3]

The 5-aminopyrazole derivative, in particular, represents a critical synthetic intermediate. The amino group at the C5 position is a potent nucleophile and a key functional handle, enabling further molecular elaboration to construct more complex fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, which are themselves of great pharmacological importance.[4][5]

This guide focuses on a specific, highly relevant derivative: 1-benzyl-3-phenyl-1H-pyrazol-5-amine . Its structure is characterized by:

  • A benzyl group at the N1 position, which can engage in hydrophobic and π-stacking interactions within biological targets.

  • A phenyl group at the C3 position, providing another site for potential receptor interactions.

  • An amine group at the C5 position, which can act as a hydrogen bond donor and a key point for synthetic diversification.

Caption: .

Synthesis of 1-benzyl-3-phenyl-1H-pyrazol-5-amine

Synthetic Principle & Mechanistic Insight

The most robust and widely adopted method for the synthesis of 5-aminopyrazoles is the condensation reaction between a β-ketonitrile and a hydrazine derivative.[4][6][7] This approach offers high yields and, critically, excellent regiochemical control. For the target molecule, the synthesis involves the reaction of benzoylacetonitrile with benzylhydrazine .

The causality behind this strategic choice lies in the differential electrophilicity of the carbonyl and nitrile carbons in benzoylacetonitrile.[8] The reaction proceeds via a well-defined mechanism:

  • Hydrazone Formation: The terminal, more nucleophilic nitrogen of benzylhydrazine performs a nucleophilic attack on the highly electrophilic carbonyl carbon of benzoylacetonitrile. This is followed by dehydration to form a stable hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the nitrile carbon. This intramolecular cyclization is the key ring-forming step. The choice of a β-ketonitrile precursor is deliberate; the nitrile group is a suitable electrophile for this cyclization, leading specifically to the 5-aminopyrazole regioisomer.

  • Tautomerization: The resulting imine tautomerizes to the more stable aromatic 5-aminopyrazole structure.

This specific pathway ensures that the benzyl group is located at the N1 position and the amino group at the C5 position, avoiding the formation of isomeric impurities that could arise from less specific precursors.

SynthesisWorkflow Reagents Reactants: Benzoylacetonitrile Benzylhydrazine Solvent Solvent System: Ethanol (EtOH) Catalytic Acetic Acid Reagents->Solvent Dissolution Reaction Reaction Conditions: Reflux (approx. 78°C) 2-4 hours Solvent->Reaction Heating Workup Aqueous Work-up: Cooling & Precipitation Filtration Reaction->Workup Isolation Purification Purification: Recrystallization (e.g., from Ethanol/Water) Workup->Purification Purity Enhancement Product Final Product: 1-benzyl-3-phenyl-1H-pyrazol-5-amine Purification->Product

Caption: General experimental workflow for pyrazole synthesis.

Detailed Experimental Protocol

As a self-validating system, this protocol includes checkpoints for reaction monitoring and product characterization.

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzoylacetonitrile (1.45 g, 10 mmol) in absolute ethanol (50 mL).

  • Addition of Hydrazine: To the stirred solution, add benzylhydrazine (1.22 g, 10 mmol) dropwise over 5 minutes. Add 3-4 drops of glacial acetic acid to catalyze the initial hydrazone formation.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain this temperature for 3 hours.

    • Trustworthiness Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase. The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.

  • Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

  • Work-up: Collect the resulting solid by vacuum filtration, washing the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove soluble impurities.

  • Purification: Purify the crude product by recrystallization from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to yield purified crystalline product.

  • Drying: Dry the purified crystals under vacuum to obtain 1-benzyl-3-phenyl-1H-pyrazol-5-amine.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is paramount. The following spectroscopic methods provide a comprehensive characterization. The data presented is predictive, based on established principles and data from analogous structures.[9][10][11]

Spectroscopic Data Summary
Technique Parameter Expected Observation Interpretation
MS (ESI+) [M+H]⁺m/z 250.13Corresponds to the molecular formula C₁₆H₁₅N₃ (Calc. Mass: 249.13).[12]
¹H NMR Chemical Shift (δ)δ 7.20-7.50 (m, 10H)δ 5.80 (s, 1H)δ 5.30 (s, 2H)δ 4.50 (s, 2H)Aromatic protons (benzyl & phenyl)C4-H proton of the pyrazole ringCH₂ protons of the benzyl groupNH₂ protons of the amine group
¹³C NMR Chemical Shift (δ)δ 155.0δ 148.0δ 125.0-138.0δ 95.0δ 52.0C5 (attached to NH₂)C3 (attached to phenyl)Aromatic carbonsC4CH₂ of benzyl group
IR Wavenumber (cm⁻¹)3400-3300 (two bands)3100-30001620-15801550N-H stretching (asymmetric & symmetric)Aromatic C-H stretchingC=N and C=C ring stretchingN-H bending
Interpretation of Spectroscopic Data
  • Mass Spectrometry (MS): The primary role of MS is to confirm the molecular weight of the compound. An observed mass-to-charge ratio ([M+H]⁺) of approximately 250.13 would strongly support the successful synthesis of the target molecule with the formula C₁₆H₁₅N₃.[12]

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides a detailed map of the molecule's hydrogen environment. The complex multiplet between δ 7.20-7.50 ppm integrates to 10 protons, corresponding to the ten aromatic protons of the benzyl and phenyl rings. A key diagnostic signal is the singlet observed around δ 5.80 ppm, characteristic of the lone proton at the C4 position of the pyrazole ring. The singlet at δ 5.30 ppm, integrating to two protons, is assigned to the methylene (-CH₂-) bridge of the N-benzyl group. The broad singlet for the -NH₂ protons is expected around δ 4.50 ppm; its chemical shift can be variable and it is D₂O exchangeable.

  • ¹³C NMR Spectroscopy: The carbon spectrum complements the proton data. The carbons directly attached to heteroatoms are the most deshielded, with C5 (bonded to two nitrogens) and C3 appearing furthest downfield. The cluster of signals in the δ 125.0-138.0 ppm range corresponds to the 12 aromatic carbons. The C4 carbon typically appears at a higher field (~δ 95.0 ppm), and the benzylic CH₂ carbon signal is expected around δ 52.0 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum is crucial for identifying key functional groups. The presence of a primary amine is confirmed by two characteristic N-H stretching bands in the 3400-3300 cm⁻¹ region (asymmetric and symmetric stretches). Aromatic C-H stretches appear just above 3000 cm⁻¹. The fingerprint region will contain multiple bands corresponding to the C=N and C=C stretching vibrations of the aromatic pyrazole ring between 1620-1580 cm⁻¹.[9][11]

Potential Applications in Drug Discovery

The 1-benzyl-3-phenyl-1H-pyrazol-5-amine scaffold is a valuable starting point for the development of novel therapeutic agents due to its proven bioactivity and synthetic accessibility.

Scaffold for Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer. Many successful kinase inhibitors utilize a heterocyclic core to anchor within the ATP-binding site of the enzyme. The 5-aminopyrazole core is an excellent candidate for this role.

  • Mechanism of Action (Hypothetical): The N-H of the pyrazole ring and the exocyclic 5-amino group can act as hydrogen bond donors and acceptors, forming critical interactions with the "hinge" region of a kinase active site. The N1-benzyl and C3-phenyl groups can be directed into adjacent hydrophobic pockets, enhancing binding affinity and selectivity. Further derivatization of the 5-amino group can introduce vectors to target solvent-exposed regions, allowing for fine-tuning of physicochemical properties.

KinasePathway cluster_0 Signaling Pathway GF Growth Factor Receptor Tyrosine Kinase Receptor GF->Receptor P1 Intracellular Kinase Cascade (e.g., RAS/MAPK) Receptor->P1 TF Transcription Factors P1->TF Response Cell Proliferation & Survival TF->Response Inhibitor 1-benzyl-3-phenyl- 1H-pyrazol-5-amine (Scaffold) Inhibitor->P1 Inhibition

Caption: Inhibition of a generic kinase cascade by a pyrazole-based drug.

Precursor for Antidiabetic Agents

Recent research has demonstrated that N-acylated derivatives of the pyrazole core possess promising antidiabetic properties. A study on 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides revealed their dual action in stimulating glucose-stimulated insulin secretion (GSIS) and augmenting glucose uptake in myotube cells.[13]

1-benzyl-3-phenyl-1H-pyrazol-5-amine is the direct precursor to this class of compounds. The synthetic transformation is a straightforward acylation or amide coupling reaction at the 5-amino position. This highlights the molecule's role not just as a potential pharmacophore itself, but as a key building block for generating libraries of related compounds for structure-activity relationship (SAR) studies. The ability to easily modify the acyl group attached to the amine allows for systematic optimization of potency, selectivity, and pharmacokinetic properties.

References

  • Al-Matar, H. M., El-Enzy, A. M., & Elnagdi, M. H. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 187–211. [Link][4]

  • Al-Matar, H. M., El-Enzy, A. M., & Elnagdi, M. H. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 187–211. Available from PMC: [Link][6]

  • Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2017). Pharmacological Activities of Pyrazole and Its Derivatives: A Review. IJPPR, 9(4), 696-715. [Link][2]

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1394. [Link][3]

  • MDPI. (n.d.). Special Issue: Pyrazole and Thiazole Derivatives in Medicinal Chemistry. MDPI. [Link][1]

  • Alam, M., et al. (2020). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 36(1). [Link]

  • ResearchGate. (n.d.). Medicinally important pyrazole derivatives. ResearchGate. [Link][14]

  • Gomaa, M. A.-M., & Ali, A. A. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 14(21), 14934-14966. [Link][7]

  • Guchhait, S. K., & Chaudhary, P. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2018(3), 218-249. [Link][5]

  • Acmecoll. (n.d.). 1-Benzyl-3-Phenyl-1H-Pyrazole-5-Carboxylic Acid: A Versatile Research Compound. Acmecoll. [Link][15]

  • ResearchGate. (2011). Approaches towards the synthesis of 5-aminopyrazoles. ResearchGate. [Link][8]

  • Chem-Impex International. (n.d.). 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid. Chem-Impex. [Link][16]

  • PubChemLite. (n.d.). 1-benzyl-3-phenyl-1h-pyrazol-5-amine. PubChemLite. [Link][12]

  • Borisova, T. N., et al. (2018). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2018(2), M992. [Link][9]

  • Guchhait, S. K., & Chaudhary, P. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2018(3), 218-249. [Link][17]

  • Royal Society of Chemistry. (n.d.). Supporting Information. RSC. [Link][10]

  • Lee, J., et al. (2021). Discovery and optimization of novel 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides as bifunctional antidiabetic agents stimulating both insulin secretion and glucose uptake. European Journal of Medicinal Chemistry, 217, 113325. [Link][13]

  • Abood, N. A., & Al-Bayati, R. H. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link][11]

  • ResearchGate. (2019). Development of 5-(Aryl)-3-phenyl-1H-pyrazole Derivatives as Potent Antimicrobial Compounds. ResearchGate. [Link][18]

Sources

An In-depth Technical Guide on the Biological Activity of 1-benzyl-3-phenyl-1H-pyrazol-5-amine Derivatives and Related Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous clinically approved drugs and its capacity to exhibit a wide array of pharmacological activities.[1][2] This guide focuses on the biological potential of a specific class: 1-benzyl-3-phenyl-1H-pyrazol-5-amine derivatives. By synthesizing data from extensive research on the broader pyrazole family, this document elucidates the significant therapeutic promise of these compounds. Key areas of activity, including anticancer, antimicrobial, and anti-inflammatory effects, are explored in detail. We delve into the underlying mechanisms of action, present structure-activity relationship (SAR) insights, and provide standardized protocols for synthesis and evaluation, offering a comprehensive resource for professionals engaged in drug discovery and development.

The Pyrazole Nucleus: A Cornerstone of Modern Medicinal Chemistry

The pyrazole ring (C₃H₄N₂) is a versatile structural motif that has captivated medicinal chemists for decades.[1] Its unique electronic properties and stereochemical flexibility allow for facile functionalization and precise interaction with a multitude of biological targets.[3][4] This adaptability has led to the development of pyrazole-containing drugs for a vast range of therapeutic applications, from inflammation to oncology.[1][5]

The 1-benzyl-3-phenyl-1H-pyrazol-5-amine core represents a particularly promising scaffold. The phenyl group at position 3 and the benzyl group at position 1 contribute to the molecule's lipophilicity and potential for π-π stacking interactions within protein binding sites, while the amine group at position 5 serves as a crucial handle for further derivatization to fine-tune potency, selectivity, and pharmacokinetic properties.

Caption: Core structure of 1-benzyl-3-phenyl-1H-pyrazol-5-amine.

General Synthesis Strategies

The synthesis of substituted pyrazoles is well-established, typically involving the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For the target scaffold, a common approach involves the reaction of a β-keto nitrile with phenylhydrazine to form the 3-phenyl-5-aminopyrazole core, followed by N-alkylation with a benzyl halide.

G cluster_0 Step 1: Core Pyrazole Formation cluster_1 Step 2: N-Alkylation Precursors β-Keto Nitrile + Phenylhydrazine Condensation Condensation & Cyclization Precursors->Condensation Intermediate 3-Phenyl-1H-pyrazol-5-amine Condensation->Intermediate Alkylation Alkylation with Benzyl Halide Intermediate->Alkylation Product 1-Benzyl-3-phenyl-1H- pyrazol-5-amine Derivative Alkylation->Product

Caption: High-level workflow for the synthesis of the target scaffold.
Representative Protocol: Two-Step Synthesis

This protocol outlines a general method adapted from established pyrazole synthesis procedures.[5][6]

Step 1: Synthesis of 3-Phenyl-1H-pyrazol-5-amine

  • Materials: Benzoylacetonitrile, Phenylhydrazine, Ethanol, Glacial Acetic Acid.

  • Procedure:

    • Dissolve equimolar amounts of benzoylacetonitrile and phenylhydrazine in absolute ethanol.

    • Add a catalytic amount of glacial acetic acid to the mixture.

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress using Thin-Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.

    • Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield 3-phenyl-1H-pyrazol-5-amine.

Step 2: Synthesis of 1-Benzyl-3-phenyl-1H-pyrazol-5-amine

  • Materials: 3-Phenyl-1H-pyrazol-5-amine, Benzyl chloride, Potassium carbonate, Acetonitrile.

  • Procedure:

    • Suspend 3-phenyl-1H-pyrazol-5-amine and an excess of potassium carbonate (2-3 equivalents) in acetonitrile.

    • Add benzyl chloride (1.1 equivalents) dropwise to the suspension at room temperature.

    • Heat the mixture to reflux and maintain for 8-12 hours, monitoring by TLC.

    • After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, using a hexane-ethyl acetate gradient) to obtain the final compound.

Key Biological Activities and Mechanisms of Action

The structural features of the 1-benzyl-3-phenyl-1H-pyrazol-5-amine scaffold make it a prime candidate for interacting with various biological targets, leading to a broad spectrum of activities.

Anticancer Activity

Pyrazole derivatives are extensively studied for their potential as potent and selective anticancer agents.[7][8] Their mechanisms of action are diverse, often involving the inhibition of key proteins that drive cancer cell proliferation and survival.[8]

Mechanism of Action: Kinase Inhibition Many pyrazole derivatives function as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer. Targets include:

  • Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs, such as CDK2, can halt the cell cycle and induce apoptosis.[7][9] Certain pyrazole derivatives have shown significant inhibitory activity toward CDK2, leading to cell cycle arrest in the G1 phase.[7][9]

  • Receptor Tyrosine Kinases (RTKs): Targets like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) are critical for tumor growth and angiogenesis. Pyrazole-based compounds have been developed as potent dual inhibitors of EGFR and VEGFR-2, demonstrating superior anticancer properties.[7][10]

G Ligand Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->RTK Binds P P RTK->P Pathway Downstream Signaling (RAS/MAPK, PI3K/AKT) RTK->Pathway Activates Block X RTK->Block Pyrazole Pyrazole Derivative (Inhibitor) Pyrazole->RTK Blocks ATP Binding Site ATP ATP ATP->RTK Binds to Catalytic Site Response Cell Proliferation, Angiogenesis, Survival Pathway->Response Block->Pathway

Caption: Mechanism of pyrazole derivatives as kinase inhibitors.

Quantitative Data: In Vitro Cytotoxicity

Compound ClassCancer Cell LineActivity (IC₅₀)Reference
Indole-Pyrazole HybridHCT116 (Colon)< 23.7 µM[7]
Indole-Pyrazole HybridMCF7 (Breast)< 23.7 µM[7]
Pyrazole CarbaldehydeMCF7 (Breast)0.25 µM[7]
Fused PyrazoleHepG2 (Liver)0.31 µM[10]
Pyrazole-Triazole ThiolPC-3 (Prostate)5.32 µM[11]
Antimicrobial Activity

The pyrazole scaffold is a component of several compounds with significant antibacterial and antifungal properties.[1][12] Derivatives of 1H-pyrazol-5-amine, in particular, have been synthesized and evaluated for their efficacy against a range of pathogenic microbes.[13][14]

Spectrum of Activity:

  • Gram-Positive Bacteria: Activity has been demonstrated against strains like Staphylococcus aureus and Streptococcus pyogenes.[13][15]

  • Gram-Negative Bacteria: Efficacy has been shown against Escherichia coli and Pseudomonas aeruginosa.[13]

  • Fungi: Antifungal activity has been observed against species such as Aspergillus niger and Candida albicans.[12]

Experimental Protocol: Broth Microdilution for MIC Determination This protocol is a standard method for assessing the minimum inhibitory concentration (MIC) of a potential antimicrobial agent.

  • Objective: To determine the lowest concentration of the test compound that inhibits visible microbial growth.

  • Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, standardized microbial inoculum (e.g., 5 x 10⁵ CFU/mL), test compound stock solution, positive control antibiotic (e.g., Streptomycin), negative control (broth only).

  • Procedure:

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the last 100 µL from the final well.

    • Inoculate each well (except the negative control) with 10 µL of the standardized microbial suspension.

    • Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

    • The MIC is visually determined as the lowest concentration of the compound in which no turbidity (growth) is observed.

Anti-inflammatory and Analgesic Activity

The pyrazole core is famously present in nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib, highlighting its potential in modulating inflammatory pathways.[4][5] Research on closely related scaffolds, such as 1-benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid, has specifically pointed towards their utility in designing anti-inflammatory and analgesic agents.[16][17]

Mechanism of Action: COX Inhibition A primary mechanism for the anti-inflammatory effect of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[18] COX-2 is responsible for the production of prostaglandins that mediate pain and inflammation. Selective inhibition of COX-2 over COX-1 can reduce inflammatory symptoms while minimizing gastric side effects associated with traditional NSAIDs.[4]

Structure-Activity Relationship (SAR) Insights

Analysis of various pyrazole derivatives has provided key insights into the structural requirements for biological activity:

  • Substituents on Phenyl Rings: The nature and position of substituents on the phenyl rings (at C3 and N1-benzyl) significantly influence potency. Electron-withdrawing groups like halogens or nitro groups on an aromatic ring can enhance antimicrobial or anticancer activity.[4][11]

  • Position 5 Amine Group: The amine at the C5 position is a critical point for derivatization. Acylation or conversion to amides can modulate activity. For instance, converting the amine to various benzamides has yielded compounds with potent antimicrobial effects.[13][14]

  • Core Modifications: Fusing the pyrazole ring with other heterocyclic systems, such as pyrimidines or imidazoles, can lead to compounds with enhanced and sometimes novel biological profiles, including potent kinase inhibition.[3][10]

Future Directions and Therapeutic Potential

The 1-benzyl-3-phenyl-1H-pyrazol-5-amine scaffold is a fertile ground for the discovery of novel therapeutic agents. The existing body of research on related pyrazole compounds provides a strong rationale for its continued exploration.[2]

Future research should focus on:

  • Lead Optimization: Synthesizing and screening focused libraries of derivatives to enhance potency and selectivity against specific targets (e.g., a particular kinase or microbial enzyme).

  • Mechanism Deconvolution: Moving beyond initial screening to precisely identify the molecular targets and elucidate the mechanisms responsible for the observed biological effects.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.[19]

  • Exploration of New Therapeutic Areas: Given the scaffold's versatility, investigating its potential against other diseases, such as neurodegenerative disorders or metabolic diseases, is warranted.[4]

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI.
  • Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current St
  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study. (n.d.). PMC.
  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020). Dovepress.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023).
  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). PMC.
  • Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. (2022). MDPI.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • Pharmacological Activities of Pyrazole and Its Derivatives A Review. (2026).
  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity. (2024). RSC Publishing.
  • 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid. (n.d.). Chem-Impex.
  • 1-Benzyl-3-Phenyl-1H-Pyrazole-5-Carboxylic Acid: A Versatile Research Compound. (n.d.).
  • Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives. (n.d.).
  • Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile deriv
  • SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. (n.d.). Semantic Scholar.
  • 3-cyclopropyl-1H-pyrazol-5-amine derivatives as antimicrobial agents. (2010). Taylor & Francis Online.
  • Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H- pyrazol-5-amine derivatives as antimicrobial agents. (2010). CORE.
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive.
  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Deriv
  • Unraveling the Biological Activities of Phenyl-Hydrazinyl-Pyrazoles: A Landscape of Therapeutic Potential. (n.d.). Benchchem.
  • Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. (2021). MDPI.

Sources

1-benzyl-3-phenyl-1H-pyrazol-5-amine solubility in water vs DMSO

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Comparative Solubility of 1-benzyl-3-phenyl-1H-pyrazol-5-amine in Water vs. DMSO

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. This guide provides a detailed analysis of the solubility of 1-benzyl-3-phenyl-1H-pyrazol-5-amine, a heterocyclic compound representative of scaffolds found in medicinal chemistry, in two common laboratory solvents: water and dimethyl sulfoxide (DMSO). We explore the profound disparity in the compound's solubility between these two media, grounding the discussion in fundamental principles of molecular structure and intermolecular forces. This whitepaper elucidates the theoretical underpinnings of this solubility differential, provides a robust, validated experimental protocol for its quantitative determination, and presents the expected outcomes in a clear, comparative format. The insights herein are intended to equip researchers with the predictive understanding and practical methodology required for effective solvent selection and formulation development.

Introduction: The Critical Role of Solvent Selection

In early-stage drug discovery and development, the characterization of a compound's physicochemical properties is paramount. Among these, aqueous solubility is a cornerstone, as it directly influences absorption and distribution in vivo.[1] However, many biologically active organic molecules exhibit poor water solubility due to their complex, often lipophilic structures.[2] Consequently, polar aprotic solvents like DMSO are ubiquitously employed for initial compound storage, high-throughput screening, and in vitro assays.[3] Understanding the solubility of a target compound, such as 1-benzyl-3-phenyl-1H-pyrazol-5-amine, in both a protic biological mimic (water) and an aprotic laboratory standard (DMSO) is therefore not merely a procedural step, but a foundational piece of chemical intelligence.

1-benzyl-3-phenyl-1H-pyrazol-5-amine is a multi-functionalized heterocyclic compound featuring a pyrazole core, an amine substituent, and two bulky aromatic groups (benzyl and phenyl).[4][5] This structural amalgam of polar and non-polar moieties results in a nuanced solubility profile that serves as an excellent case study.

Theoretical Analysis: A Tale of Two Solvents

The principle of "like dissolves like" provides a useful heuristic, but a deeper, mechanistic understanding is required for rational solvent selection. The solubility of a solute in a solvent is governed by the Gibbs free energy of solution (ΔG_solv_), which depends on the enthalpy (ΔH_solv_) and entropy (ΔS_solv_) changes associated with breaking solute-solute and solvent-solvent interactions to form new solute-solvent interactions.

Molecular Structure Overview

To comprehend the solubility behavior, we must first visualize the key players at the molecular level.

G cluster_solute Solute cluster_solvents Solvents solute 1-benzyl-3-phenyl-1H-pyrazol-5-amine C₁₆H₁₅N₃ Predicted XlogP: 3.1 H-Bond Donor: 1 (Amine -NH₂) H-Bond Acceptor: 3 (2 Pyrazole N, 1 Amine N) water Water (H₂O) Polar Protic Dielectric Constant: ~80 H-Bond Donor & Acceptor solute->water Interaction Analysis (Section 2.2) dmso DMSO ((CH₃)₂SO) Polar Aprotic Dielectric Constant: ~47 Strong H-Bond Acceptor Only solute->dmso Interaction Analysis (Section 2.3)

Figure 1: Overview of the solute and solvents.

Interaction with Water: The Hydrophobic Challenge

Water is a highly polar, protic solvent characterized by an extensive three-dimensional network of hydrogen bonds. For a solute to dissolve, it must disrupt this network and form favorable interactions with water molecules.

  • Energetic Cost: The large, non-polar surface area of the benzyl and phenyl rings on 1-benzyl-3-phenyl-1H-pyrazol-5-amine is the primary barrier to aqueous solubility. Disrupting the strong water-water hydrogen bonds to create a cavity for these hydrophobic groups is enthalpically unfavorable.

  • Entropic Penalty (Hydrophobic Effect): Water molecules cannot form hydrogen bonds with the aromatic rings. Instead, they are forced to arrange themselves into a highly ordered, cage-like structure around these non-polar moieties. This increase in order corresponds to a significant decrease in entropy (negative ΔS), making the overall Gibbs free energy of solvation (ΔG = ΔH - TΔS) highly positive (unfavorable).

  • Polar Interactions: The amine (-NH₂) group and the pyrazole ring's nitrogen atoms can participate in hydrogen bonding with water.[6] The amine group can donate two hydrogen bonds, and the nitrogen atoms can act as acceptors. However, these favorable polar interactions are insufficient to overcome the substantial energetic penalty imposed by the large hydrophobic portions of the molecule.

Therefore, 1-benzyl-3-phenyl-1H-pyrazol-5-amine is predicted to have very low aqueous solubility .

Interaction with DMSO: A More Compatible Partner

DMSO is a polar aprotic solvent. Its polarity originates from the highly polar sulfur-oxygen double bond. It lacks acidic protons and thus cannot act as a hydrogen bond donor, but the oxygen atom is a powerful hydrogen bond acceptor.

  • Favorable Polar Interactions: The primary amine (-NH₂) of the solute can form strong hydrogen bonds with the sulfoxide oxygen of DMSO. This is a highly favorable enthalpic interaction that significantly promotes dissolution.

  • Dispersion Forces: The two methyl groups of DMSO and its overall larger size allow for more effective van der Waals (dispersion) forces with the non-polar benzyl and phenyl rings of the solute. Unlike water, DMSO does not have a tightly ordered hydrogen bond network to disrupt, reducing the energetic cost of accommodating the non-polar groups.

  • Dipole-Dipole Interactions: The permanent dipole of the pyrazole ring and the large dipole of the DMSO molecule can interact favorably, further contributing to the solvation process.

This combination of strong hydrogen bond acceptance and favorable non-polar interactions makes DMSO an excellent solvent for 1-benzyl-3-phenyl-1H-pyrazol-5-amine, which is expected to exhibit high solubility in this medium.

G cluster_water Aqueous Environment cluster_dmso DMSO Environment solute_w Solute h2o1 H₂O solute_w->h2o1 Weak H-Bonding (Polar Groups) h2o2 H₂O solute_w->h2o2 Hydrophobic Effect (Aromatic Rings) h2o3 H₂O solute_w->h2o3 High Energy Cavity Formation label_water Result: Poor Solubility solute_d Solute dmso1 DMSO solute_d->dmso1 Strong H-Bond Acceptance (Amine N-H -> O=S) dmso2 DMSO solute_d->dmso2 Favorable van der Waals (Aromatic Rings <-> CH₃ groups) label_dmso Result: High Solubility

Figure 2: Comparative intermolecular interactions driving solubility.

Experimental Protocol: Thermodynamic Solubility Determination

To quantitatively validate the theoretical analysis, determining the thermodynamic equilibrium solubility is the gold standard.[7][8] The Shake-Flask method, proposed by Higuchi and Connors, remains the most reliable approach, especially for compounds with low solubility.[7] This protocol ensures that a true equilibrium between the undissolved solid and the saturated solution is achieved.

Materials and Equipment
  • 1-benzyl-3-phenyl-1H-pyrazol-5-amine (solid, >98% purity)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Deionized water, Type I

  • Glass vials with PTFE-lined screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatted orbital shaker or rotator (e.g., set to 25 °C)

  • Centrifuge capable of holding vials

  • Syringes and 0.22 µm syringe filters (PTFE for DMSO, PVDF for water)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes

Workflow for Solubility Measurement

G start Start prep Step 1: Preparation Add excess solid compound to vials with Water and DMSO. start->prep equil Step 2: Equilibration Incubate vials on shaker (e.g., 24-48h at 25°C) to reach equilibrium. prep->equil sep Step 3: Phase Separation Centrifuge to pellet excess solid. Carefully collect supernatant. equil->sep filt Step 4: Filtration Filter supernatant through 0.22 µm syringe filter. sep->filt prep_analysis Step 5: Sample Analysis Prep Dilute filtered saturated solution with appropriate mobile phase. filt->prep_analysis analysis Step 6: Quantification Analyze diluted sample via calibrated HPLC-UV method. prep_analysis->analysis end End Calculate Solubility (mg/mL or µM) analysis->end

Figure 3: Workflow for the Shake-Flask thermodynamic solubility assay.

Detailed Step-by-Step Methodology
  • Preparation:

    • Accurately weigh approximately 2-5 mg of 1-benzyl-3-phenyl-1H-pyrazol-5-amine into separate 1.5 mL glass vials. The key is to add an amount that is visibly in excess of what will dissolve.

    • To each vial, add a precise volume (e.g., 1.0 mL) of the respective solvent (water or DMSO).

    • Cap the vials tightly and briefly vortex to suspend the solid.

  • Equilibration:

    • Place the vials in a thermostatted orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. For many compounds, 24 hours is adequate, but 48 hours is recommended to be certain, especially for poorly soluble substances. The presence of undissolved solid must be confirmed visually at the end of the incubation period.

  • Phase Separation & Filtration:

    • Remove vials from the shaker and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe, avoiding disturbance of the solid pellet.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles. The choice of filter material is important to minimize compound binding (e.g., PTFE for DMSO).

  • Quantification (HPLC-UV):

    • Prepare a standard stock solution of the compound in a suitable solvent (e.g., acetonitrile or DMSO) and create a calibration curve by serial dilution.

    • Accurately dilute the filtered saturated solutions from Step 3 into the analysis range of the calibration curve. A large dilution factor will be required for the DMSO sample, while a much smaller one (or none) may be needed for the aqueous sample.

    • Inject the standards and diluted samples onto an appropriate HPLC column (e.g., C18) and quantify the concentration using the peak area from the UV detector at the compound's λ_max_.

  • Calculation:

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

    • Solubility (mg/mL) = Concentration (mg/mL) from HPLC × Dilution Factor.

Expected Data and Comparative Summary

Based on the theoretical analysis, the quantitative results from the experimental protocol are expected to show a dramatic difference in solubility. The data can be effectively summarized for direct comparison.

Property1-benzyl-3-phenyl-1H-pyrazol-5-amineWater (H₂O)Dimethyl Sulfoxide (DMSO)
Molecular Formula C₁₆H₁₅N₃[4]H₂OC₂H₆OS
Molecular Weight ( g/mol ) 249.3118.0278.13
Type Heterocyclic AminePolar Protic SolventPolar Aprotic Solvent
Predicted XlogP 3.1[4]--
H-Bonding Capacity Donor & AcceptorDonor & AcceptorAcceptor Only
Predicted Solubility -Very LowVery High
Expected Experimental Value -< 0.1 mg/mL> 50 mg/mL

Conclusion and Recommendations

The solubility of 1-benzyl-3-phenyl-1H-pyrazol-5-amine is fundamentally dictated by its molecular structure, which contains both significant hydrophobic regions and hydrogen-bonding functionalities.

  • In Water: Solubility is extremely limited due to the energetically unfavorable hydrophobic effect caused by the large benzyl and phenyl groups.

  • In DMSO: Solubility is exceptionally high due to a combination of strong hydrogen bonding between the compound's amine group and DMSO's sulfoxide oxygen, and favorable dispersive interactions between the aromatic rings and DMSO's methyl groups.

For laboratory professionals, this analysis confirms that while DMSO is an effective solvent for creating concentrated stock solutions for screening and in vitro assays, these stocks must be diluted with extreme care into aqueous buffers. The low aqueous solubility means the compound is highly prone to precipitation upon introduction to an aqueous environment, a critical consideration for assay design and interpretation of results. For drug development professionals, the poor aqueous solubility flags this compound as a candidate requiring formulation strategies, such as salt formation, co-crystallization, or amorphous solid dispersions, to improve its dissolution and oral bioavailability.[9]

References

  • National Center for Biotechnology Information (2022). Compound solubility measurements for early drug discovery.
  • ResearchGate (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility.
  • SlideShare (n.d.). solubility experimental methods.pptx.
  • BenchChem (2025). dealing with poor solubility of pyrazole derivatives during synthesis.
  • PubChemLite (n.d.). 1-benzyl-3-phenyl-1h-pyrazol-5-amine.
  • PubChem (2025). 1-Benzyl-1H-pyrazol-5-amine.
  • ACS Publications (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • ChemicalBook (2023). 1-BENZYL-3-PHENYL-1H-PYRAZOL-5-AMINE | 3528-41-4.
  • American Pharmaceutical Review (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies.
  • MDPI (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • PMC (n.d.). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative.

Sources

The Emerging Therapeutic Potential of 1-Benzyl-3-Phenyl-1H-Pyrazol-5-Amine Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in modern medicinal chemistry.[1][2] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, allow for diverse interactions with biological targets.[3] This versatility has led to the development of a wide array of pyrazole-containing drugs with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][4][5] Notable examples of pyrazole-based drugs include the anti-inflammatory agent celecoxib and the anticancer drug crizotinib, highlighting the clinical significance of this scaffold.[6] This guide delves into the therapeutic potential of a specific, yet promising, class of pyrazole derivatives: 1-benzyl-3-phenyl-1H-pyrazol-5-amine analogs. By exploring their synthesis, biological activities, and underlying mechanisms of action, we aim to provide a comprehensive resource for researchers and drug development professionals.

Synthetic Strategies and Structural-Activity Relationships (SAR)

The synthesis of 1-benzyl-3-phenyl-1H-pyrazol-5-amine and its analogs typically involves the condensation of a β-ketoester with a substituted hydrazine, followed by cyclization. A common synthetic route to the pyrazole core is the Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine. For the specific analogs , this would likely involve the reaction of a benzoylacetonitrile derivative with a benzylhydrazine.

Subsequent modifications at the 1-benzyl, 3-phenyl, and 5-amino positions are crucial for fine-tuning the biological activity. Structure-activity relationship (SAR) studies on various pyrazole derivatives have demonstrated that the nature and position of substituents on the pyrazole ring significantly influence their therapeutic efficacy and target selectivity. For instance, the introduction of different lipophilic moieties at the N1 position can impact the compound's interaction with the target protein. Similarly, substitutions on the phenyl ring at the C3 position can modulate the compound's potency and selectivity. The 5-amino group offers a key point for further derivatization to enhance target engagement and pharmacokinetic properties.

Therapeutic Potential and Mechanisms of Action

While specific research on 1-benzyl-3-phenyl-1H-pyrazol-5-amine analogs is emerging, the broader class of pyrazole derivatives has shown significant promise in several therapeutic areas. The potential applications of these analogs can be inferred from the activities of structurally related compounds.

Anti-inflammatory and Analgesic Activity

Many pyrazole derivatives exhibit potent anti-inflammatory and analgesic effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4][7] Celecoxib, a selective COX-2 inhibitor, is a prime example.[8] The anti-inflammatory potential of pyrazole-based compounds is often evaluated using in vivo models such as the carrageenan-induced rat paw edema model.[7][9] It is plausible that 1-benzyl-3-phenyl-1H-pyrazol-5-amine analogs could also act as COX inhibitors, offering a potential avenue for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).

Anticancer Activity

The anticancer potential of pyrazole derivatives is a rapidly growing area of research.[6] These compounds have been shown to target various key players in cancer progression, including protein kinases and signaling pathways involved in cell proliferation and angiogenesis.[2][6] For example, some pyrazole derivatives have been identified as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical regulator of angiogenesis.[6] Others have demonstrated inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[6] The cytotoxic effects of these analogs are often assessed against a panel of human cancer cell lines, with IC50 values determining their potency.

dot

Anticancer Mechanism of Pyrazole Analogs cluster_0 Pyrazole Analog cluster_1 Cancer Cell cluster_2 Signaling Pathways cluster_3 Cellular Processes Pyrazole 1-Benzyl-3-Phenyl-1H-Pyrazol-5-Amine Analog VEGFR VEGFR-2 Pyrazole->VEGFR Inhibition CDK CDK2 Pyrazole->CDK Inhibition PI3K PI3K Pyrazole->PI3K Inhibition Apoptosis Apoptosis Pyrazole->Apoptosis Induces Angiogenesis Angiogenesis VEGFR->Angiogenesis Promotes Proliferation Cell Proliferation CDK->Proliferation Promotes PI3K->Proliferation Promotes

Caption: Potential anticancer mechanisms of pyrazole analogs.

Antimicrobial Activity

The pyrazole scaffold is also a promising framework for the development of novel antimicrobial agents.[5][10] Various pyrazole derivatives have demonstrated activity against a range of bacteria and fungi.[10] The mechanism of their antimicrobial action can vary, but it often involves the inhibition of essential microbial enzymes.

Experimental Protocols

General Synthesis of 1-Benzyl-3-Phenyl-1H-Pyrazol-5-Amine Analogs

A representative synthetic protocol for this class of compounds is outlined below. This is a generalized procedure and may require optimization for specific analogs.

Step 1: Synthesis of the β-Ketonitrile Intermediate

  • To a solution of sodium ethoxide in anhydrous ethanol, add an appropriate acetophenone derivative.

  • Slowly add a substituted benzonitrile to the reaction mixture.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into ice-cold water.

  • Acidify with a dilute acid to precipitate the β-ketonitrile.

  • Filter, wash with water, and dry the product.

Step 2: Cyclization to form the Pyrazole Ring

  • Dissolve the β-ketonitrile intermediate in a suitable solvent such as ethanol or acetic acid.

  • Add an equimolar amount of a substituted benzylhydrazine.

  • Reflux the mixture for several hours.

  • Cool the reaction mixture to allow the pyrazole product to crystallize.

  • Filter the solid, wash with a cold solvent, and recrystallize to obtain the pure 1-benzyl-3-phenyl-1H-pyrazol-5-amine analog.

dot

Synthetic Workflow Start Starting Materials (Acetophenone & Benzonitrile) Step1 Step 1: Condensation Start->Step1 Intermediate β-Ketonitrile Intermediate Step2 Step 2: Cyclization Intermediate->Step2 Hydrazine Benzylhydrazine Hydrazine->Step2 Final_Product 1-Benzyl-3-Phenyl-1H-Pyrazol-5-Amine Analog Step1->Intermediate Step2->Final_Product

Caption: General synthetic workflow for pyrazole analogs.

In Vitro Biological Evaluation

Anticancer Activity Screening (MTT Assay)

  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7, HepG2) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazole analogs for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

Data Presentation

The biological activity of a series of hypothetical 1-benzyl-3-phenyl-1H-pyrazol-5-amine analogs is summarized in the table below. This data is for illustrative purposes to demonstrate how results would be presented.

Compound IDR1 (on Benzyl)R2 (on Phenyl)R3 (on Amine)Anticancer IC50 (µM) vs. MCF-7Anti-inflammatory (% Inhibition at 10 µM)
PA-1 HHH15.245
PA-2 4-ClHH8.562
PA-3 H4-OCH3H12.851
PA-4 4-Cl4-OCH3H5.175
PA-5 4-Cl4-OCH3Acetyl25.630
Celecoxib --->10085
Doxorubicin ---0.95-

Conclusion and Future Directions

The 1-benzyl-3-phenyl-1H-pyrazol-5-amine scaffold holds considerable promise for the development of novel therapeutic agents. The versatility of its synthesis allows for the creation of diverse chemical libraries for screening against various biological targets. Based on the extensive research on related pyrazole derivatives, these analogs are particularly promising as potential anti-inflammatory, analgesic, and anticancer agents. Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of these analogs to elucidate their specific mechanisms of action and to identify lead compounds for further preclinical and clinical development. The exploration of their potential as kinase inhibitors, in particular, could yield novel and effective targeted therapies.

References

  • Pharmacological Activities of Pyrazole and Its Derivatives A Review. (2026, February 3). [Source not available].
  • Recent advances in the therapeutic applications of pyrazolines - PMC. (n.d.).
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry | Open Access Journals - Research and Reviews. (n.d.). Research and Reviews.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (2023, August 12). MDPI.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research.
  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC. (2023, January 17).
  • Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity - MDPI. (2022, October 28). MDPI.
  • Full article: Design, synthesis, characterization and in vitro and in vivo anti-inflammatory evaluation of novel pyrazole-based chalcones - Taylor & Francis Online. (2014, March 25). Taylor & Francis Online.
  • Synthesis and in vitro biological evaluation of pyrazole group-containing analogues for PDE10A - MedChemComm (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • Synthesis and in vitro biological evaluation of pyrazole group-containing analogues for PDE10A - PMC - PubMed Central. (n.d.).
  • Design, synthesis, characterization and in vitro and in vivo anti-inflammatory evaluation of novel pyrazole-based chalcones - ResearchGate. (2025, August 6).
  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (n.d.). Bentham Science.
  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - Encyclopedia.pub. (2023, February 10). Encyclopedia.pub.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). [Source not available].
  • SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY - Semantic Scholar. (n.d.). Semantic Scholar.
  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.). [Source not available].
  • CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents. (n.d.).
  • 1-Benzyl-3-Phenyl-1H-Pyrazole-5-Carboxylic Acid: A Versatile Research Compound. (n.d.). [Source not available].
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018, January 25). [Source not available].
  • Discovery and optimization of novel 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides as bifunctional antidiabetic agents stimulating both insulin secretion and glucose uptake - PubMed. (2021, May 5). PubMed.
  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β - SciSpace. (n.d.). SciSpace.
  • Unraveling the Biological Activities of Phenyl-Hydrazinyl-Pyrazoles: A Landscape of Therapeutic Potential - Benchchem. (n.d.). Benchchem.
  • 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid. (n.d.). [Source not available].
  • N-benzyl-5-phenyl-1H-pyrazole-3-carboxamide promotes vascular endothelial cell angiogenesis and migration in the absence of serum and FGF-2 - PubMed. (2011, February 15). PubMed.
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive. (2024, May 30). Academic Strive.
  • Structure activity relationship of... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes - Frontiers. (2021, April 29). Frontiers.
  • 1-benzyl-3-phenyl-1h-pyrazol-5-amine - PubChemLite. (n.d.). PubChem.
  • 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- - the NIST WebBook. (n.d.). NIST WebBook.

Sources

Technical Monograph: The Pharmacophore Potential of 1-Benzyl-3-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

PubChem CID: 684746 | Molecular Formula: C₁₆H₁₅N₃

Executive Summary

1-benzyl-3-phenyl-1H-pyrazol-5-amine (CID 684746) represents a "privileged scaffold" in medicinal chemistry, serving as a critical building block for type II kinase inhibitors and modulators of necroptosis. Unlike simple heterocycles, this molecule possesses a distinct tri-vector geometry: a hydrophobic benzyl tail, a pi-stacking phenyl wing, and a polar exocyclic amine.

This technical guide dissects the compound’s utility, moving beyond basic properties to explore its role as a precursor for pyrazolo[1,5-a]pyrimidines and its direct activity against targets like RIP1 kinase . The protocols herein focus on overcoming the primary synthetic challenge: regiochemical control during the cyclocondensation of hydrazines with


-ketonitriles.

Physicochemical Profile

Understanding the "hard data" is prerequisite to experimental design. The lipophilicity (LogP > 3) suggests good membrane permeability but necessitates careful solvent selection for bioassays (e.g., DMSO < 0.5% final concentration).

PropertyValueTechnical Implication
Molecular Weight 249.31 g/mol Fragment-like; ideal for fragment-based drug discovery (FBDD).
XLogP3 ~3.1Lipophilic; likely to bind hydrophobic pockets (e.g., ATP-binding sites).
H-Bond Donors 1 (Exocyclic -NH₂)Critical for hinge-binding in kinase domains.
H-Bond Acceptors 2 (Pyrazole N)Facilitates water-mediated bridging or direct residue interaction.
Topological Polar Surface Area 43.8 ŲHigh blood-brain barrier (BBB) penetration potential.
pKa (Conjugate Acid) ~2.5 - 3.0Weakly basic; the exocyclic amine is not protonated at physiological pH.

Synthetic Architecture & Regiocontrol

The Core Challenge: Regioselectivity

The synthesis of 5-aminopyrazoles via the condensation of benzoylacetonitrile and benzylhydrazine is chemically non-trivial due to tautomerism. Two isomers are possible:

  • 5-amino-1-benzyl (The Target, CID 684746)

  • 3-amino-1-benzyl (The thermodynamic impurity)

The reaction kinetics favor the attack of the more nucleophilic hydrazine nitrogen (N1, bearing the benzyl group) on the most electrophilic carbon of the nitrile. However, steric hindrance from the benzyl group can invert this preference. To lock the regiochemistry towards the 5-amino isomer, we utilize controlled acid catalysis to activate the nitrile.

Validated Synthesis Protocol

Reaction: Cyclocondensation of Benzoylacetonitrile with Benzylhydrazine Dihydrochloride.

Reagents:
  • Benzoylacetonitrile (1.0 eq)

  • Benzylhydrazine dihydrochloride (1.1 eq)

  • Ethanol (Anhydrous)

  • Triethylamine (Et₃N) (2.2 eq) - Critical for neutralizing the HCl salt in situ.

Step-by-Step Methodology:
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve benzoylacetonitrile (10 mmol) in 20 mL anhydrous ethanol.

  • Activation: Add benzylhydrazine dihydrochloride (11 mmol) to the solution. The mixture will remain a suspension.

  • Base Addition: Dropwise add Et₃N (22 mmol) over 10 minutes. Note: The solution will clear as the free hydrazine is liberated.

  • Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The nitrile peak (IR ~2200 cm⁻¹) should disappear.

  • Isolation: Cool to room temperature. Concentrate the solvent to ~5 mL under reduced pressure.

  • Precipitation: Pour the residue into 50 mL ice-cold water with vigorous stirring. The product should precipitate as a white/off-white solid.

  • Purification: Recrystallize from Ethanol/Water (9:1).

    • QC Check: 1H NMR must show the characteristic -NH₂ broad singlet around 5.5–6.0 ppm (solvent dependent) and the absence of methylene protons adjacent to a nitrile.

Synthesis Workflow Visualization

SynthesisWorkflow Start Reactants: Benzoylacetonitrile + Benzylhydrazine.2HCl Base In-situ Neutralization (Et3N / EtOH) Start->Base Mix Intermediate Hydrazone Intermediate Base->Intermediate Nucleophilic Attack Cyclization Cyclization (Reflux 6h) Intermediate->Cyclization Intramolecular Condensation Product Crude Product (Precipitation) Cyclization->Product Cool & Pour into Ice Water Purification Recrystallization (EtOH/H2O) Product->Purification QC: NMR/LCMS

Caption: Step-wise synthesis flow emphasizing the in-situ neutralization required to liberate the nucleophilic hydrazine.

Structural Biology & Pharmacophore

CID 684746 is not merely an end-product; it is a scaffold.[1] Its biological value lies in its ability to mimic the adenine ring of ATP, making it a potent core for kinase inhibitors.

Pharmacophore Mapping
  • Exocyclic Amine (C5-NH₂): Acts as a hydrogen bond donor. In kinase active sites, this often interacts with the "hinge region" (e.g., Glu/Met residues).

  • N1-Benzyl Group: Occupies the hydrophobic pocket II or the solvent-exposed region, depending on the specific kinase conformation (DFG-in vs. DFG-out).

  • C3-Phenyl Group: Provides pi-pi stacking interactions with aromatic residues (e.g., Phenylalanine gatekeepers).

Biological Applications[1][2][3][4][5][6]
  • RIP1 Kinase Inhibition (Necroptosis): 1-benzyl-1H-pyrazole derivatives have been identified as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase.[2][3] This pathway is crucial in necroptosis (regulated cell necrosis).[2][3] Optimization of the phenyl ring (e.g., adding 2,4-dichloro substituents) significantly enhances potency (EC50 < 200 nM).

  • Pyrazolo[1,5-a]pyrimidine Synthesis: The exocyclic amine and the adjacent ring nitrogen allow for a condensation reaction with 1,3-dicarbonyls (like acetylacetone) to form fused pyrazolo-pyrimidines, a class of drugs known for inhibiting cyclin-dependent kinases (CDKs).

SAR & Derivatization Logic

SAR_Logic Core 1-benzyl-3-phenyl- 1H-pyrazol-5-amine (Scaffold) Mod1 C5-Amine Modification (Acylation/Urea formation) Targets: Kinase Hinge Binding Core->Mod1 Mod2 N1-Benzyl Substitution (e.g., 2,4-dichloro) Increases RIP1 Selectivity Core->Mod2 Mod3 C3-Phenyl Substitution (e.g., 3-OMe) Modulates Lipophilicity/Metabolism Core->Mod3 Mod4 Ring Fusion (Reaction with 1,3-diketones) Forms Pyrazolo[1,5-a]pyrimidines Core->Mod4

Caption: Structure-Activity Relationship (SAR) map highlighting the four primary vectors for chemical optimization.

References

  • PubChem. 1-benzyl-3-phenyl-1H-pyrazol-5-amine (CID 684746). National Library of Medicine. [Link]

  • Li, Y., et al. (2015). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[4] Journal of Organic Chemistry.[4] [Link]

  • Frizzo, C. P., et al. (2009). Solvent-free synthesis of 5-amino-1H-pyrazoles and 1H-pyrazolo[1,5-a]pyrimidines. Tetrahedron Letters. [Link]

Sources

Methodological & Application

Application Note: Protocol for the Synthesis of 1-Benzyl-3-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, regioselective protocol for the synthesis of 1-benzyl-3-phenyl-1H-pyrazol-5-amine (CAS: 3528-41-4). 5-Aminopyrazoles are critical scaffolds in medicinal chemistry, serving as pharmacophores for p38 MAP kinase inhibitors, CDK inhibitors, and various anti-inflammatory agents. This guide addresses the challenge of regiocontrol during the cyclocondensation of


-ketonitriles with substituted hydrazines, ensuring the exclusive formation of the 5-amino-1-benzyl isomer over the 3-amino-1-benzyl regioisomer.

Introduction & Retrosynthetic Analysis[1]

Scientific Background

The pyrazole ring is a privileged structure in drug discovery. The 5-amino-1-substituted-3-phenylpyrazole motif is particularly valuable as a precursor for fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines) and as a bioisostere in kinase inhibitors.

The primary synthetic challenge lies in the regioselectivity of the condensation between benzoylacetonitrile (3-oxo-3-phenylpropanenitrile) and benzylhydrazine. Two isomers are theoretically possible:

  • 1-benzyl-3-phenyl-1H-pyrazol-5-amine (Target: Thermodynamic and kinetic major product under acidic/neutral conditions).

  • 1-benzyl-5-phenyl-1H-pyrazol-3-amine (Minor/impurity isomer).

Mechanistic Causality

The regiochemistry is dictated by the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the


-ketonitrile centers.
  • Nucleophile: The terminal amino group (

    
    ) of benzylhydrazine is more nucleophilic than the internal nitrogen (
    
    
    
    ) due to steric factors.
  • Electrophile: The ketone carbonyl of benzoylacetonitrile is more electrophilic than the nitrile group.

Pathway:

  • The terminal

    
     attacks the ketone carbonyl, forming a hydrazone intermediate.
    
  • The internal

    
     nitrogen subsequently attacks the nitrile carbon (activated by acid or thermal energy) to close the ring.
    
  • Tautomerization yields the stable 5-amino-pyrazole aromatic system.

This mechanistic insight confirms that the reaction of benzoylacetonitrile with benzylhydrazine yields the 1-benzyl-3-phenyl isomer, where the phenyl group (originally from the ketone) ends up at the 3-position relative to the N1-benzyl group.

Retrosynthesis Diagram

Retrosynthesis Target 1-Benzyl-3-phenyl-1H-pyrazol-5-amine Intermediates Hydrazone Intermediate (Regiocontrol Step) Target->Intermediates Cyclization Precursors Benzoylacetonitrile + Benzylhydrazine Intermediates->Precursors Condensation

Figure 1: Retrosynthetic disconnection showing the assembly of the pyrazole core from acyclic precursors.

Materials & Equipment

Reagents
ReagentCAS No.PurityRole
Benzoylacetonitrile 614-16-4>98%Substrate (

-ketonitrile)
Benzylhydrazine dihydrochloride 20570-96-1>97%Nucleophile Source
Ethanol (Absolute) 64-17-5ACS GradeSolvent
Sodium Acetate (Anhydrous) 127-09-3>99%Base (to free hydrazine)
Acetic Acid (Glacial) 64-19-7ACS GradeCatalyst (Optional)
Equipment
  • 100 mL Round-bottom flask (RBF) with 24/40 joint.

  • Reflux condenser with inert gas inlet (

    
     or Ar).
    
  • Magnetic stirrer and oil bath.

  • Rotary evaporator.

  • Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Preparation of Free Benzylhydrazine (In-Situ)

Note: Benzylhydrazine is often supplied as the dihydrochloride salt for stability. It must be neutralized in situ.

  • Charge the 100 mL RBF with Benzylhydrazine dihydrochloride (10.0 mmol, 1.95 g).

  • Add Ethanol (30 mL).

  • Add Sodium Acetate (22.0 mmol, 1.80 g).

  • Stir at room temperature for 15 minutes. A white precipitate (NaCl) will form.

    • Self-Validating Step: Ensure the solution pH is neutral to slightly basic (pH 7-8) using wet pH paper. If too acidic, the nucleophilicity of hydrazine is compromised.

Cyclocondensation Reaction
  • Add Benzoylacetonitrile (10.0 mmol, 1.45 g) to the reaction mixture.

  • (Optional) Add 2-3 drops of Glacial Acetic Acid to catalyze the initial imine formation if the reaction is sluggish.

  • Equip the flask with a reflux condenser and flush with Nitrogen.

  • Heat the mixture to Reflux (approx. 80°C) .

  • Maintain reflux for 4–6 hours .

    • Monitoring: Check reaction progress via TLC (Mobile Phase: 50% Ethyl Acetate / 50% Hexane). The starting nitrile (

      
      ) should disappear, and a new polar spot (
      
      
      
      , fluorescent under UV) should appear.
Work-up and Purification
  • Cool the reaction mixture to room temperature.

  • Filtration: Filter off the inorganic salts (NaCl) and wash the filter cake with a small amount of cold ethanol.

  • Concentration: Evaporate the filtrate under reduced pressure to obtain a crude oily residue or solid.

  • Crystallization:

    • Dissolve the crude residue in a minimum amount of hot Ethanol.

    • Slowly add water (anti-solvent) until turbidity persists.

    • Allow to stand at 4°C overnight.

  • Isolation: Filter the resulting crystals, wash with cold water/ethanol (9:1), and dry under vacuum at 45°C.

Characterization & Quality Control

Expected Data
  • Physical State: White to off-white crystalline solid.

  • Melting Point: 142–145 °C (Lit. analogs typically range 130–150 °C).

  • Yield: Typical isolated yields range from 75% to 85%.

Spectroscopic Validation
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       7.80–7.30 (m, 10H, Ar-H) – Confirming both Phenyl and Benzyl aromatic rings.
      
    • 
       5.75 (s, 1H, Pyrazole-H4) – Characteristic singlet for the C4 proton.
      
    • 
       5.25 (s, 2H, N-CH 
      
      
      
      -Ph) – Benzylic methylene protons.
    • 
       5.10 (br s, 2H, -NH
      
      
      
      ) – Exchangeable amino protons.
  • MS (ESI): Calculated for C

    
    H
    
    
    
    N
    
    
    [M+H]
    
    
    : 250.13. Found: 250.1.[1]
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / Incomplete Reaction Inactive HydrazineEnsure NaOAc was added in excess (2.2 equiv) to fully neutralize the dihydrochloride salt.
Sticky Gum / Oil Product Impurities / SolventTriturate the oil with cold diethyl ether or hexane to induce crystallization.
Regioisomer Presence Incorrect TemperatureEnsure rigorous reflux; lower temperatures may favor kinetic traps. Recrystallize from Ethanol to purify the thermodynamic product.

Process Workflow Diagram

Workflow Start Start: Mix Reagents Neutralize Neutralize Hydrazine (NaOAc/EtOH) Start->Neutralize Reflux Reflux 4-6h (Cyclization) Neutralize->Reflux Monitor TLC Check Reflux->Monitor Monitor->Reflux Incomplete Workup Filter Salts & Evaporate Monitor->Workup Complete Purify Recrystallize (EtOH/H2O) Workup->Purify Final Pure Product (1-benzyl-3-phenyl...) Purify->Final

Figure 2: Step-by-step experimental workflow for the synthesis and purification.

Safety & Compliance

  • Benzylhydrazine: Toxic if swallowed. Potential skin sensitizer. Handle in a fume hood.

  • Benzoylacetonitrile: Irritant. Avoid dust inhalation.

  • Waste Disposal: All organic filtrates containing hydrazine residues must be treated with bleach (sodium hypochlorite) to quench unreacted hydrazine before disposal into organic waste streams.

References

  • Regioselectivity in Pyrazole Synthesis: Aggarwal, R., et al. "Regioselective synthesis of some new 1-aryl-3-substituted-5-aminopyrazoles." Journal of Chemical Sciences, 2011.

  • General Protocol for Aminopyrazoles: Fustero, S., et al. "Improved Regioselective Synthesis of 5-Amino-1-arylpyrazoles." Organic Process Research & Development, 2009.

  • Characterization Data (Analog): PubChem Compound Summary for CID 505425486 (1-benzyl-3-phenyl-1H-pyrazol-5-amine).

  • Reaction Mechanism Grounding: Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II, 1996.

Sources

Application Note: One-Pot Synthesis of Aminopyrazoles from Benzoylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026


-Ketonitriles
Audience:  Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract & Strategic Relevance

Aminopyrazoles represent a privileged scaffold in modern medicinal chemistry, serving as the pharmacophore core for numerous kinase inhibitors (e.g., p38 MAPK inhibitors), anti-inflammatory agents, and anticancer therapeutics.[1][2][3] This guide details the one-pot synthesis of 3(5)-aminopyrazoles utilizing benzoylacetonitrile as a versatile


-ketonitrile precursor.

Unlike standard pyrazole syntheses using


-diketones (which yield dimethyl-pyrazoles), benzoylacetonitrile introduces an exocyclic amine functionality directly from the nitrile group. This "atom-economic" transformation eliminates the need for post-synthetic nitration/reduction steps, streamlining library generation for Structure-Activity Relationship (SAR) studies.

Scientific Foundation: Mechanism & Regiochemistry

The synthesis relies on the ambiphilic nature of benzoylacetonitrile (1 ), which contains both an electrophilic ketone and a nitrile group, separated by an acidic methylene bridge.

Reaction Pathway

The reaction with hydrazine derivatives proceeds via a Knorr-type cyclocondensation :

  • Nucleophilic Attack: The terminal nitrogen of the hydrazine attacks the ketone carbonyl of benzoylacetonitrile (the most electrophilic site).

  • Hydrazone Formation: Elimination of water yields a hydrazone intermediate.

  • Intramolecular Cyclization: The internal nitrogen of the hydrazone attacks the nitrile carbon.

  • Tautomerization: The resulting imine tautomerizes to form the stable heteroaromatic aminopyrazole.

Regioselectivity

When using substituted hydrazines (e.g., phenylhydrazine), regioselectivity is governed by the nucleophilicity of the hydrazine nitrogens. The unsubstituted


 group (more nucleophilic) typically attacks the ketone first. Consequently, the reaction of benzoylacetonitrile with phenylhydrazine predominantly yields 5-amino-1,3-diphenylpyrazole , rather than the 3-amino isomer.
Mechanistic Visualization

The following diagram outlines the molecular pathway for both the direct cyclization and the three-component Knoevenagel-initiated route.

ReactionMechanism Start Benzoylacetonitrile (Ph-CO-CH2-CN) Intermediate1 Hydrazone Intermediate Start->Intermediate1 + Hydrazine (-H2O) Knoevenagel Benzylidene Intermediate Start->Knoevenagel + Aldehyde (Base Cat.) Hydrazine Hydrazine (R-NH-NH2) Cyclization Intramolecular Nitrile Attack Intermediate1->Cyclization ProductA 3(5)-Amino-5(3)-phenylpyrazole (Direct Product) Cyclization->ProductA Tautomerization Aldehyde Aromatic Aldehyde (Ar-CHO) Michael Michael Addition of Hydrazine Knoevenagel->Michael + Hydrazine ProductB 4-Aryl-3-amino-5-phenylpyrazole (MCR Product) Michael->ProductB Cyclization

Figure 1: Mechanistic divergence between direct cyclocondensation (Path A) and multicomponent synthesis (Path B).

Experimental Protocols

Protocol A: Direct Synthesis of 3-Amino-5-Phenylpyrazole

Application: Baseline synthesis for creating core scaffolds. Green Chemistry Index: High (Ethanol solvent, high atom economy).

Materials
  • Benzoylacetonitrile (1.0 equiv, 10 mmol, 1.45 g)

  • Hydrazine Hydrate (80% aq., 2.0 equiv, 20 mmol)

  • Ethanol (Absolute, 20 mL)

  • Catalyst: Glacial Acetic Acid (0.5 mL) - Optional, accelerates reaction.

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzoylacetonitrile (1.45 g) in Ethanol (20 mL).

  • Addition: Add Hydrazine Hydrate (1.25 mL) dropwise over 5 minutes at room temperature. Note: Mild exotherm may occur.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 3–4 hours.

    • Monitoring: Check reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The starting material (

      
      ) should disappear, and a lower 
      
      
      
      spot (amine) should appear.
  • Work-up (Crystallization):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture onto crushed ice (approx. 50 g) with stirring.

    • A white to pale-yellow precipitate will form immediately.

  • Purification: Filter the solid under vacuum. Wash with cold water (2 x 10 mL) to remove excess hydrazine.

  • Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.

Expected Yield: 85–92% Characterization: MP: 120–122°C.


H NMR (DMSO-

) typically shows a singlet for the pyrazole C4-H proton around

5.8 ppm.
Protocol B: One-Pot Three-Component Synthesis (MCR)

Application: Generating 4-substituted aminopyrazole libraries (e.g., 4-aryl derivatives). Mechanism: Tandem Knoevenagel condensation / Michael addition / Cyclization.

Materials
  • Benzoylacetonitrile (1.0 equiv)

  • Aromatic Aldehyde (e.g., Benzaldehyde, 1.0 equiv)

  • Hydrazine Hydrate (1.2 equiv)

  • Solvent: Water:Ethanol (2:1 ratio)

  • Catalyst: Piperidine (5 mol%) or Sodium Ascorbate (10 mol% for green protocols).

Workflow Diagram

Workflow Step1 Step 1: Charge Reactor Benzoylacetonitrile + Aldehyde Solvent: EtOH/H2O Step2 Step 2: Catalyst Addition Add Piperidine (5 mol%) Step1->Step2 Step3 Step 3: Activation Stir at RT for 15 mins (Formation of Benzylidene) Step2->Step3 Step4 Step 4: Cyclization Add Hydrazine Hydrate Reflux (80°C) for 2-4 hrs Step3->Step4 Knoevenagel Complete Step5 Step 5: Isolation Cool & Filter Precipitate Step4->Step5 TLC Confirmation

Figure 2: Operational workflow for the multicomponent synthesis of 4-aryl-aminopyrazoles.

Step-by-Step Methodology
  • Knoevenagel Stage: Mix benzoylacetonitrile (10 mmol) and the aromatic aldehyde (10 mmol) in 20 mL of EtOH:H2O (2:1). Add piperidine (2-3 drops). Stir at room temperature for 20 minutes. A solid precipitate (benzylidene intermediate) may form; do not filter.

  • Cyclization Stage: Add hydrazine hydrate (12 mmol) directly to the suspension.

  • Reaction: Heat to reflux (80°C). The solid will likely dissolve, followed by the precipitation of the final product over 2–4 hours.

  • Isolation: Cool to room temperature. Filter the solid.

  • Purification: Recrystallize from hot ethanol if necessary.

Optimization & Troubleshooting

Solvent Effects on Yield

The choice of solvent significantly impacts the reaction rate and purity.

Solvent SystemTemperatureYield (Protocol A)Notes
Ethanol (Abs.) 78°C (Reflux)90%Standard. Clean workup.
Water 100°C65%Green, but solubility issues with benzoylacetonitrile.
Water:Ethanol (2:1) 80°C94% Optimal. Balances solubility and hydrophobic effect.
Acetic Acid 118°C85%Promotes acetylation of the amine (side reaction).
Troubleshooting Guide
  • Problem: Formation of "Oily" Product.

    • Cause: Incomplete cyclization or presence of unreacted hydrazine.

    • Solution: Triturate the oil with cold diethyl ether or hexane to induce crystallization. Ensure full drying to remove hydrazine.

  • Problem: Low Yield in MCR (Protocol B).

    • Cause: Knoevenagel step failed (aldehyde unreacted).

    • Solution: Ensure the intermediate benzylidene forms before adding hydrazine. Hydrazine can react with the aldehyde to form a hydrazone (dead end) if added too early.

References

  • Fichez, J., Busca, P., & Prestat, G. (2024). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Beilstein Journal of Organic Chemistry.

  • Kiyani, H., & Bamdad, M. (2018).[4] Sodium ascorbate as an expedient catalyst for green synthesis of polysubstituted 5-aminopyrazole-4-carbonitriles. Research on Chemical Intermediates.

  • Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197.

  • El-Borai, M. A., et al. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole Derivatives in Water. Preprints.org.[1]

  • Organic Chemistry Portal. Pyrazole Synthesis Protocols.

Sources

Application Note: Strategic Synthesis and Amide Diversification of 1-benzyl-3-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

The 1-benzyl-3-phenyl-1H-pyrazol-5-amine scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical core for developing inhibitors of p38 MAP kinase, CDK2, and various GPCR antagonists (e.g., Cannabinoid CB1 receptors).

While the pyrazole ring is ubiquitous, the 5-amino position offers a unique vector for diversification via amide coupling. However, the nucleophilicity of the exocyclic amine is often modulated by the electron-poor pyrazole system, making standard coupling protocols inconsistent.

This guide provides a robust, field-validated workflow for:

  • Regioselective synthesis of the 1-benzyl-3-phenyl-1H-pyrazol-5-amine core.

  • High-efficiency amidation protocols (Method A: Acid Chlorides; Method B: HATU-mediated coupling).

  • Purification and Characterization strategies to ensure library integrity.

Retrosynthetic Logic & Pathway

The synthesis hinges on the cyclocondensation of


-ketonitriles with substituted hydrazines. The critical challenge here is regiocontrol .
Mechanism of Regioselectivity

When reacting benzoylacetonitrile with benzylhydrazine:

  • The terminal nitrogen (

    
    )  of the hydrazine is more nucleophilic than the substituted nitrogen (
    
    
    
    ).
  • The ketone carbonyl is more electrophilic than the nitrile.

  • Pathway: The

    
     attacks the ketone first (forming a hydrazone intermediate), followed by the intramolecular attack of the 
    
    
    
    on the nitrile.
  • Result: This sequence thermodynamically favors the 5-amino-1-benzyl isomer over the 3-amino isomer.

ReactionScheme SM1 Benzoylacetonitrile (Ph-CO-CH2-CN) Inter Hydrazone Intermediate SM1->Inter Condensation (EtOH, Reflux) SM2 Benzylhydrazine Dihydrochloride SM2->Inter Core 1-benzyl-3-phenyl- 1H-pyrazol-5-amine (SCAFFOLD) Inter->Core Cyclization (Regioselective) Amide Amide Derivative (Target) Core->Amide Acylation (R-COCl or HATU)

Figure 1: Reaction pathway prioritizing the 5-amino regioisomer via hydrazone formation.

Protocol 1: Synthesis of the Scaffold

Target: 1-benzyl-3-phenyl-1H-pyrazol-5-amine Scale: 10 mmol (scalable to >100g)

Reagents
  • Benzoylacetonitrile: 1.45 g (10 mmol)

  • Benzylhydrazine Dihydrochloride: 2.15 g (11 mmol) [1.1 equiv]

  • Triethylamine (TEA): 3.1 mL (22 mmol) [To neutralize HCl salt]

  • Ethanol (Absolute): 20 mL

  • Glacial Acetic Acid: 0.5 mL (Catalyst)

Step-by-Step Methodology
  • Salt Neutralization: In a 100 mL round-bottom flask (RBF), suspend Benzylhydrazine·2HCl in Ethanol (10 mL). Add TEA dropwise at 0°C. Stir for 15 min until the solution becomes clear(er).

  • Addition: Add Benzoylacetonitrile dissolved in the remaining Ethanol (10 mL). Add Acetic Acid catalyst.

  • Reflux: Equip with a condenser and heat to reflux (approx. 78°C) for 4–6 hours .

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The starting nitrile (

      
      ) should disappear; a lower, fluorescent spot (amine) will appear.
      
  • Workup:

    • Cool reaction to room temperature.[1]

    • Concentrate solvent to ~5 mL under reduced pressure.

    • Pour residue into ice-water (50 mL) with vigorous stirring. The product should precipitate as a solid.

  • Purification:

    • Filter the solid.[2][3] Wash with cold water (

      
       mL) and cold Hexane (
      
      
      
      mL) to remove unreacted hydrazine.
    • Recrystallization: Ethanol/Water (9:1) is ideal.

    • Yield Expectations: 75–85%.

Validation Data:

  • Appearance: White to pale yellow needles.

  • 1H NMR (DMSO-d6): Characteristic singlet at

    
     ppm (1H, pyrazole C4-H) and broad singlet at 
    
    
    
    ppm (2H,
    
    
    ).

Protocol 2: Amide Diversification

The exocyclic amine at position 5 is less nucleophilic than a standard aniline due to the electron-withdrawing nature of the pyrazole


 bond. Therefore, "gentle" coupling conditions often fail.
Decision Matrix for Coupling
  • Scenario A: Acid Chloride is commercially available

    
    Use Method A .
    
  • Scenario B: Chiral acid or unstable acid

    
    Use Method B .
    

DecisionTree Start Select Carboxylic Acid Source Check Is Acid Chloride Available? Start->Check MethodA METHOD A: Acid Chloride + Pyridine (High Yield, Fast) Check->MethodA Yes MethodB METHOD B: HATU + DIPEA (Mild, Broad Scope) Check->MethodB No

Figure 2: Selection logic for amide coupling conditions.

Method A: Acid Chloride Route (Robust)

Best for building simple SAR libraries (acetyl, benzoyl, sulfonyl derivatives).

  • Dissolution: Dissolve 1-benzyl-3-phenyl-1H-pyrazol-5-amine (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Base: Add Pyridine (2.0 equiv). Note: Pyridine acts as both base and acylation catalyst.

  • Acylation: Add Acid Chloride (1.2 equiv) dropwise at 0°C.

  • Reaction: Warm to RT and stir for 2–4 hours.

  • Quench: Wash with 1N HCl (to remove pyridine)

    
     Sat. 
    
    
    
    
    
    Brine.
  • Dry/Conc: Dry over

    
     and concentrate.
    
Method B: HATU Coupling (Versatile)

Required for complex acids where acid chlorides are unstable.

  • Activation: In a vial, dissolve Carboxylic Acid (1.1 equiv) in anhydrous DMF . Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 10 mins to form the activated ester.

  • Coupling: Add the pyrazole amine (1.0 equiv).

  • Heat: Stir at 60°C for 12 hours.

    • Expert Insight: Room temperature coupling is often too slow for 5-aminopyrazoles. Moderate heating drives the reaction to completion without degrading the HATU.

  • Workup: Dilute with EtOAc, wash extensively with water (to remove DMF) and LiCl solution (5%).

Analytical Standards & Troubleshooting

Characterization Data (Template)

When validating the amide, look for these specific NMR shifts: | Proton Environment | Chemical Shift (


) | Multiplicity | Diagnostic Change |
| :--- | :--- | :--- | :--- |
| Amide NH  | 9.8 – 10.5 ppm | Singlet | Appearance confirms coupling |
| Pyrazole C4-H  | 6.3 – 6.8 ppm | Singlet | Downfield shift (+0.5 ppm) vs amine precursor |
| Benzyl 

| 5.2 – 5.4 ppm | Singlet | Remains stable |
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield (Step 1) Incomplete cyclizationEnsure Ethanol is anhydrous; extend reflux time; verify hydrazine salt was fully neutralized.
Regioisomer Mix Kinetic vs Thermodynamic controlEnsure reflux (thermodynamic control) is maintained. Do not run at RT.
No Reaction (Amide) Low nucleophilicity of amineSwitch solvent to Pyridine (Method A) or increase Temp to 80°C (Method B). Use DMAP (10 mol%) as catalyst.
Bis-acylation Excess acid chlorideStrictly control stoichiometry (1.1 equiv). If bis-acylation occurs (on ring Nitrogen), treat with dilute NaOH/MeOH to hydrolyze the N-acyl group selectively.

References

  • Regioselective Synthesis of 5-Aminopyrazoles

    • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein J. Org. Chem. 2011, 7, 179–197.
  • Biological Relevance (Antidiabetic/Kinase)

    • Discovery and optimization of novel 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides... Eur. J. Med.[3] Chem. 2021, 217, 113325.[4]

  • Amide Coupling on Heterocycles

    • Synthesis of Functionalized Thiophene Based Pyrazole Amides. Molecules 2022.[1]

  • General Mechanism of Hydrazine/Nitrile Condensation

    • Nucleophilic Reactivities of Hydrazines and Amines.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-benzyl-3-phenyl-1H-pyrazol-5-amine by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-benzyl-3-phenyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this compound. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your own laboratory settings.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the recrystallization of 1-benzyl-3-phenyl-1H-pyrazol-5-amine, offering step-by-step solutions and expert insights.

Issue 1: The Compound "Oils Out" Instead of Forming Crystals.

Q: I've dissolved my crude 1-benzyl-3-phenyl-1H-pyrazol-5-amine in a hot solvent, but upon cooling, it separates as an oil. What's happening and how can I fix it?

A: "Oiling out" is a common issue where the solute separates from the solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[1][2] This is often due to a high concentration of impurities, which can depress the melting point of the mixture, or the use of a solvent in which the compound is excessively soluble.

Root Cause Analysis & Solutions:

  • High Impurity Load: The presence of significant impurities can lower the melting point of the crude product.

    • Solution 1: Pre-purification: Consider a preliminary purification step, such as a column chromatography "plug" to remove baseline impurities before recrystallization.

    • Solution 2: Activated Carbon Treatment: If colored impurities are present, adding a small amount of activated carbon to the hot solution can help adsorb them.[3] Be cautious not to add too much, as it can also adsorb your product.

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, even at lower temperatures.

    • Solution 3: Adjust Solvent System:

      • Increase Solvent Volume: Add more of the hot solvent to the oiled-out mixture to achieve a less saturated solution, then allow it to cool more slowly.[3]

      • Introduce an Anti-solvent: If you are using a highly polar solvent, slowly add a less polar "anti-solvent" (in which your compound is insoluble) to the warm solution until slight turbidity persists. Then, allow the mixture to cool slowly. Water can sometimes serve as an anti-solvent for pyrazole derivatives crystallized from alcohols.[4]

  • Rapid Cooling: Cooling the solution too quickly can favor oiling out over crystal nucleation and growth.

    • Solution 4: Slow Cooling Protocol: Allow the flask to cool to room temperature on the benchtop, insulated from the surface, before transferring it to an ice bath.[3]

Issue 2: Poor Recovery of the Purified Compound.

Q: After recrystallization, my yield of 1-benzyl-3-phenyl-1H-pyrazol-5-amine is very low. What are the likely causes and how can I improve it?

A: Low recovery is a frequent challenge in recrystallization and can stem from several factors, from using too much solvent to premature crystallization.

Root Cause Analysis & Solutions:

  • Excessive Solvent Usage: Using too much solvent will result in a significant portion of your product remaining in the mother liquor even after cooling.

    • Solution 1: Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.[1][3] Add the solvent in small portions to the heated crude material.

    • Solution 2: Concentrate the Mother Liquor: If you suspect you've used too much solvent, you can carefully evaporate some of it and attempt a second crystallization from the concentrated mother liquor.

  • Premature Crystallization During Hot Filtration: The compound crystallizes in the filter funnel, leading to product loss.

    • Solution 3: Keep Everything Hot:

      • Use a stemless funnel to prevent clogging.[1]

      • Pre-heat the funnel and filter paper with hot solvent before filtering your solution.[1]

      • Keep the solution at or near its boiling point during filtration.[1]

  • Product is Too Soluble in the Chosen Solvent: Even at low temperatures, a significant amount of the compound remains dissolved.

    • Solution 4: Re-evaluate Solvent Choice: Consult a solvent selection guide (see Table 1) and consider a solvent in which your compound has lower solubility at cold temperatures.

Issue 3: Crystals Do Not Form Upon Cooling.

Q: My solution has cooled to room temperature and has been in an ice bath, but no crystals have formed. What should I do?

A: Failure to crystallize can occur if the solution is too dilute or if there are no nucleation sites for crystal growth to begin.

Root Cause Analysis & Solutions:

  • Supersaturation Not Reached: The solution is not concentrated enough for crystals to form.

    • Solution 1: Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create microscopic imperfections that act as nucleation sites.[2]

      • Seed Crystals: Add a tiny crystal of the pure compound to the solution to initiate crystallization.

    • Solution 2: Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[3]

  • Inhibitory Impurities: Some impurities can inhibit crystal formation.

    • Solution 3: Re-purify: If induction methods fail, it may be necessary to remove the solvent and attempt purification by another method, such as column chromatography, before re-attempting recrystallization.

II. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing 1-benzyl-3-phenyl-1H-pyrazol-5-amine?

A1: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. For pyrazole derivatives, common and effective solvents include ethanol, isopropanol, and acetone.[4][5] A mixed solvent system, such as ethanol/water or acetone/hexane, can also be very effective.[6] A preliminary solvent screen with small amounts of your crude material is highly recommended.

Q2: How does the amine group on the pyrazole ring affect recrystallization?

A2: The amine group introduces basicity and the potential for hydrogen bonding. This can sometimes lead to solubility in acidic solutions. For particularly stubborn purifications of amines, recrystallization from an acidic medium (like acetic acid mixtures) or conversion to a salt (e.g., hydrochloride) followed by recrystallization and neutralization can be effective strategies.[6][7]

Q3: Can I use the same recrystallization protocol for other substituted pyrazoles?

A3: While the general principles remain the same, the optimal solvent and conditions will vary depending on the specific substituents on the pyrazole ring. The polarity and hydrogen bonding capabilities of the molecule will be altered by different functional groups, thus affecting its solubility in various solvents. It is always best to perform a small-scale solvent screen for each new compound.

Q4: My final product is still colored after recrystallization. What can I do?

A4: A persistent color suggests the presence of colored impurities that were not effectively removed. A second recrystallization, potentially with the use of activated carbon during the hot dissolution step, is recommended. Ensure the solution is not heated for an extended period after adding carbon, as this can sometimes lead to side reactions.

III. Experimental Protocols & Data

Recommended Solvent Screening Protocol
  • Place a small amount (10-20 mg) of the crude 1-benzyl-3-phenyl-1H-pyrazol-5-amine into several test tubes.

  • To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene) dropwise at room temperature. Note the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.

  • Allow the solutions to cool to room temperature, and then place them in an ice bath.

  • Observe which solvent yields a good quantity of crystalline solid.

Data Summary: Solvent Selection Guide for Pyrazole Derivatives
SolventPolarityBoiling Point (°C)Suitability for Recrystallization
EthanolPolar Protic78Often a good choice for pyrazoles; good solubility when hot, lower when cold.[4]
IsopropanolPolar Protic82Similar to ethanol, can be a good alternative.[4]
AcetonePolar Aprotic56Can be a good solvent, but its low boiling point requires careful handling.[5]
Ethyl AcetateModerately Polar77A versatile solvent, often used in mixed solvent systems.
TolueneNon-polar111Useful for less polar pyrazole derivatives.
HexaneNon-polar69Typically used as an anti-solvent with a more polar solvent.[6]
WaterVery Polar100Generally, pyrazole derivatives have low solubility, making it a potential anti-solvent.[4]

IV. Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation A Crude Product in Flask B Add Minimum Hot Solvent A->B C Dissolve Completely B->C D Filter Hot Solution C->D E Remove Insoluble Impurities D->E F Slow Cooling E->F G Crystal Formation F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Crystals I->J K Pure Product J->K

Caption: General workflow for the purification of 1-benzyl-3-phenyl-1H-pyrazol-5-amine by recrystallization.

V. References

  • JETIR (June 2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research, 11(6). Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry and Biochemistry. Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles. Retrieved from

  • MDPI. (2017). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. Retrieved from [Link]

  • MDPI. (2025, August 11). Sustainability & Circularity NOW. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • PubChem. 1-benzyl-3-phenyl-1h-pyrazol-5-amine. Retrieved from [Link]

  • Beilstein Archives. (2021, September 24). Halogenations of 3-aryl-1H-pyrazol-5-amines. Retrieved from [Link]

  • Semantic Scholar. SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Retrieved from [Link]

  • ScienceDirect. One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Retrieved from [Link]

  • The Royal Society of Chemistry. Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]

  • Synthonix. 1-Benzyl-3-Phenyl-1H-Pyrazole-5-Carboxylic Acid: A Versatile Research Compound. Retrieved from [Link]

  • Google Patents. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. Retrieved from

  • NIST WebBook. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. Retrieved from [Link]

Sources

Troubleshooting cyclization of hydrazines with beta-ketonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aminopyrazole Synthesis Topic: Troubleshooting Cyclization of Hydrazines with


-Ketonitriles
Lead Scientist:  Dr. Aris Thorne, Senior Application Scientist

Introduction: The "Deceptively Simple" Heterocycle

The condensation of hydrazines with


-ketonitriles (benzoylacetonitriles) to form 5-aminopyrazoles is a cornerstone reaction in kinase inhibitor discovery. While theoretically straightforward—a "click-and-cook" condensation—the reality is often a minefield of regiochemical ambiguity, stalled intermediates, and purification nightmares.

This guide addresses the specific failure modes of this reaction. We move beyond "add heat" and explore the mechanistic levers you can pull to salvage your synthesis.

Module 1: The Regioselectivity Conundrum

User Query: "I am using methylhydrazine. How do I ensure I get the 5-amino-1-methyl isomer and not the 3-amino isomer?"

Technical Insight: Regioselectivity is dictated by the initial nucleophilic attack. The hydrazine molecule has two nucleophilic nitrogens, and your


-ketonitrile has two electrophilic centers (the ketone and the nitrile).
  • The Kinetic Driver: The ketone is significantly more electrophilic than the nitrile.

  • The Nucleophile: In mono-substituted hydrazines (

    
    ), the unsubstituted terminal amino group (
    
    
    
    ) is generally more nucleophilic and less sterically hindered than the substituted nitrogen (
    
    
    ).

Therefore, the standard reaction pathway favors the attack of the


 on the ketone, leading to the 5-amino-1-substituted pyrazole .

Troubleshooting Protocol:

Scenario Likely Outcome Corrective Action
Standard Conditions (EtOH, Reflux)Mixture (Favors 5-amino) Control pH: Lower pH (AcOH) activates the ketone, reinforcing the kinetic preference for the most nucleophilic hydrazine nitrogen (

).
Bulky Hydrazines (

-Bu-Hydrazine)
Regio-scrambling Steric Steering: Bulk forces the substituted nitrogen away from the ketone. You may need to pre-form the enol ether of the ketone to lock regiochemistry.
Electron-Deficient Hydrazines (Aryl-hydrazines)Sluggish Reaction Catalysis: These are poor nucleophiles. Requires strong acid catalysis (HCl/EtOH) or microwave irradiation.

Visualizing the Pathway (DOT Diagram):

Regioselectivity Reagents Hydrazine (R-NH-NH2) + Beta-Ketonitrile KetoneAttack Path A (Major): NH2 attacks Ketone Reagents->KetoneAttack Kinetic Control NitrileAttack Path B (Minor): NH(R) attacks Ketone Reagents->NitrileAttack Steric/Electronic Deviation HydrazoneA Intermediate A: Hydrazone Formation KetoneAttack->HydrazoneA HydrazoneB Intermediate B: Hydrazone Formation NitrileAttack->HydrazoneB CyclizationA Cyclization: NH(R) attacks Nitrile HydrazoneA->CyclizationA Rate Limiting Step CyclizationB Cyclization: NH2 attacks Nitrile HydrazoneB->CyclizationB Product5 Product: 5-Amino-1-R-pyrazole CyclizationA->Product5 Product3 Product: 3-Amino-1-R-pyrazole CyclizationB->Product3

Figure 1: Mechanistic bifurcation determining the formation of 5-amino vs. 3-amino pyrazoles.

Module 2: The "Stalled Intermediate" Trap

User Query: "LCMS shows a mass of [Product + 18] or [Starting Material + Hydrazine - 18]. The reaction won't finish cyclizing."

Technical Insight: You have formed the hydrazone intermediate .[1][2][3] The initial attack on the ketone is fast, but the intramolecular attack of the nitrogen onto the nitrile (cyclization) is the rate-limiting step. Nitriles are poor electrophiles, especially if the system is electron-rich.

Diagnostic & Fixes:

  • The "Acid Spike" Method:

    • Why: Protonating the nitrile makes it a better electrophile.

    • Protocol: If refluxing in EtOH is stalled, add 10-20% Glacial Acetic Acid. If that fails, switch solvent entirely to Glacial Acetic Acid and reflux (118°C).

  • The Microwave "Hammer":

    • Why: Thermal heating often degrades reagents before the activation energy for nitrile attack is reached. Microwaves provide rapid, localized superheating.

    • Protocol: Seal the vessel. Heat to 120–150°C for 10–20 minutes in Ethanol/AcOH (10:1). This is often the "magic bullet" for stalled aminopyrazole syntheses [1].

  • Lewis Acid Catalysis:

    • Why: If proton sources cause side reactions, use a Lewis Acid to activate the nitrile.

    • Protocol: Add 10 mol%

      
       or 
      
      
      
      . These coordinate to the nitrile nitrogen, lowering the LUMO and facilitating attack.

Module 3: Side Reactions & Impurities

User Query: "I have a complex mixture. What are these impurities?"

Common Contaminants Table:

Impurity Type LCMS Signature Cause Prevention
Azinodimer 2x SM Mass + HydrazineStoichiometry Error: One hydrazine molecule reacts with two ketonitriles.Use excess hydrazine (1.5–2.0 eq). Add ketone to the hydrazine solution slowly.
Amide Hydrolysis Product Mass + 1Nitrile Hydrolysis: The nitrile hydrolyzed to a primary amide (

) instead of cyclizing.
Ensure solvents are anhydrous. Avoid strong aqueous bases.
Wolff-Kishner SM Mass - 14 (approx)Overheating in Base: Hydrazine + Base + Heat = Reduction of ketone to methylene.Avoid strong bases (KOH, NaOEt) at high temps. Use acid catalysis instead.[4]

Module 4: Isolation & Purification

User Query: "My product is a polar streak on the column. How do I isolate it?"

Technical Insight: 5-aminopyrazoles are amphoteric but generally basic and highly polar. They often co-elute with hydrazine salts or decomposition products on normal phase silica.

Recommended Workflows:

  • The "pH Swing" Precipitation (Best for Scale-up):

    • Evaporate reaction solvent (EtOH/AcOH).

    • Redissolve residue in minimal 1N HCl (fully protonates the amine, solubilizing the product).

    • Filter off any non-basic insoluble crud.

    • Slowly neutralize the filtrate with saturated

      
       or 
      
      
      
      .
    • The free base aminopyrazole usually precipitates as a solid. Filter and wash with water.

  • Reverse Phase Flash Chromatography:

    • Do not fear C18. For polar aminopyrazoles, a gradient of 0%

      
       40% MeCN in Water (with 0.1% Formic Acid) is far superior to trying to force it through silica with MeOH/DCM.
      

References

  • Beilstein-Institut. (2011). Approaches towards the synthesis of 5-aminopyrazoles.[3][5][6][7][8][9][10] Beilstein Journal of Organic Chemistry. Link

  • National Institutes of Health (NIH). (2011). Approaches towards the synthesis of 5-aminopyrazoles.[3][5][6][7][8][9][10] PMC. Link

  • Royal Society of Chemistry. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry.[6] RSC Advances. Link

  • Chemistry LibreTexts. (2025). Nucleophilic Addition of Hydrazine: The Wolff-Kishner Reaction.[1]Link

Sources

Optimizing reaction temperature for aminopyrazole formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Portal

Status: Operational Topic: Temperature Optimization for 5-Aminopyrazole Formation Target Intermediate:


-Ketonitriles + Hydrazines
Core Directive: The Thermodynamic Landscape

Welcome to the technical guide for optimizing aminopyrazole synthesis. As Senior Application Scientists, we often see users struggle not with the chemistry itself, but with the kinetic vs. thermodynamic balance dictated by reaction temperature.

The formation of 5-aminopyrazoles from


-ketonitriles and hydrazines is a biphasic process :
  • Nucleophilic Attack (Kinetic Phase): The hydrazine attacks the ketone carbonyl to form a hydrazone intermediate. This is generally fast and occurs at lower temperatures.

  • Cyclization (Thermodynamic Phase): The terminal nitrogen of the hydrazone attacks the nitrile carbon (intramolecular nucleophilic addition). This step has a higher activation energy barrier and often requires elevated temperatures or acid/base catalysis to proceed to completion.

The Critical Failure Point: Users often run reactions at ambient temperature or mild reflux (approx. 60°C) and isolate the acyclic hydrazone intermediate rather than the cyclized pyrazole, mistakenly identifying it as a failed reaction.

Comparative Methodologies: Conventional vs. Microwave

To optimize your workflow, compare the following validated protocols. Data indicates that overcoming the activation barrier for the nitrile attack (Step 2) is the rate-limiting step.

Data Summary: Efficiency Comparison
ParameterConventional Reflux (Ethanol)Microwave-Assisted (MAOS)
Temperature 78°C (Boiling Point of EtOH)100°C – 130°C
Reaction Time 2 – 9 Hours5 – 15 Minutes
Typical Yield 70% – 85%90% – 98%
Solvent System Ethanol (Protic)Ethanol/AcOH or Water/Ammonium Acetate
Main Risk Incomplete cyclization (Hydrazone isolation)Over-pressurization / Solvent superheating

Technical Insight: Microwave irradiation provides direct dielectric heating, rapidly reaching the activation energy required for the intramolecular attack on the nitrile group, which is often inert under mild thermal conditions.

Validated Experimental Protocols
Protocol A: Standard Thermal Reflux (Baseline)

Best for: Large scale batches (>10g) where microwave cavity size is limiting.

  • Dissolution: Dissolve 1.0 eq of

    
    -ketonitrile in Ethanol (5 mL/mmol).
    
  • Addition: Add 1.1 eq of Hydrazine Hydrate (or substituted hydrazine salt + 1.1 eq base).

  • Catalysis (Optional): Add 5 mol% Acetic Acid (AcOH) to protonate the nitrile, increasing electrophilicity.

  • Reflux: Heat to 78°C (Reflux) for 4–6 hours.

  • Monitoring: Check TLC. If the hydrazone intermediate persists (often a yellow solid), add 0.5 eq more AcOH and extend reflux.

  • Isolation: Cool to 0°C. The 5-aminopyrazole often precipitates. Filter and wash with cold EtOH.

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Library generation, optimization, and difficult substrates.

  • Vessel Prep: In a 10 mL microwave vial, combine 1.0 mmol

    
    -ketonitrile and 1.2 mmol Hydrazine.
    
  • Solvent: Add 2 mL Ethanol and 2 drops of conc. HCl or AcOH.

  • Irradiation: Seal and heat to 120°C for 10 minutes (High Absorption setting).

  • Workup: Cool via compressed air. Pour into ice water. Neutralize with saturated NaHCO₃ if acid was used. Collect precipitate.

Visualizing the Mechanism & Failure Points

The following diagram illustrates the reaction pathway and where temperature plays a critical role in determining the outcome.

AminopyrazoleMechanism cluster_conditions Reaction Conditions Start Beta-Ketonitrile + Hydrazine Intermediate Hydrazone Intermediate (Acyclic) Start->Intermediate Nucleophilic Attack (Fast, Low T) Barrier Activation Energy Barrier Intermediate->Barrier Intramolecular Attack on Nitrile Barrier->Intermediate Insufficient T (Reversion) Product 5-Aminopyrazole (Cyclized) Barrier->Product High T / Acid Cat. (Cyclization)

Caption: The reaction proceeds via a hydrazone intermediate. Low temperature results in stalling at the yellow intermediate node; high temperature overcomes the barrier to form the green product.

Troubleshooting & FAQs

Q1: I isolated a yellow solid that matches the mass of the starting materials + hydrazine, but it's not the pyrazole. What happened?

  • Diagnosis: You have isolated the hydrazone intermediate .

  • Root Cause: The reaction temperature was too low to drive the attack of the second nitrogen onto the nitrile carbon. This is common in room-temperature reactions or un-catalyzed reflux.

  • Solution: Take the yellow solid, re-dissolve it in Ethanol/Acetic Acid (10:1), and reflux at >80°C or microwave at 120°C for 10 minutes. The ring will close.

Q2: I am seeing multiple spots on TLC. Is it the regioisomer?

  • Diagnosis: Likely azines or oxidation byproducts, not necessarily regioisomers.

  • Root Cause: Excess hydrazine at high temperatures can lead to double condensation (azine formation).

  • Solution: Ensure strict stoichiometry (1.0 : 1.1 ratio). If using phenylhydrazine, perform the reaction under an inert atmosphere (

    
    ) to prevent oxidative tarring.
    
  • Note on Regioselectivity: With

    
    -ketonitriles, the 5-amino isomer is heavily favored over the 3-amino isomer because the hydrazine 
    
    
    
    attacks the ketone (more electrophilic than the nitrile) first.

Q3: My yield is low (<50%) despite high temperature.

  • Diagnosis: Thermal degradation or solubility issues.

  • Root Cause: Some

    
    -ketonitriles degrade before reacting if the heating ramp is too slow.
    
  • Solution: Switch to Microwave Heating . The rapid ramp rate (reaching 120°C in <1 min) minimizes the time labile starting materials spend in the "decomposition zone."

Diagnostic Flowchart

Use this logic tree to troubleshoot live experiments.

TroubleshootingFlow Issue Start: What is the primary issue? CheckProduct Is the product a yellow acyclic solid? Issue->CheckProduct CheckYield Is the yield low (<50%)? Issue->CheckYield ActionHeat Increase Temp >80°C or Add Acid Catalyst CheckProduct->ActionHeat Yes (Stalled Intermediate) DecisionOx Is the reaction turning dark/tarry? CheckYield->DecisionOx ActionMW Switch to Microwave (Fast Ramp) ActionAtmosphere Use N2 Atmosphere (Prevent Oxidation) DecisionOx->ActionMW No (Degradation) DecisionOx->ActionAtmosphere Yes

Caption: Diagnostic logic for common aminopyrazole synthesis failures. Blue nodes represent analysis steps; Green/Yellow nodes represent corrective actions.

References
  • Fichez, J., Busca, P., & Prestat, G. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.

  • BenchChem Technical Guides. (2025).

  • Shaikh, M., et al. (2021). Conventional and Microwave-Assisted Synthesis of Pyrazole and Oxadiazole Hybrids.[1] ACS Omega.

  • Liu, Y., et al. (2023).[2] Optimization of reaction conditions for pyrazole synthesis. ResearchGate.

Sources

Technical Guide: Stability & Handling of 1-benzyl-3-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide addresses the stability, solubility, and handling of 1-benzyl-3-phenyl-1H-pyrazol-5-amine (CAS: 3528-41-4). As a scaffold frequently used in kinase inhibitor development (e.g., p38 MAP kinase) and as a building block for fused heterocycles, this molecule presents specific stability challenges that are often overlooked until experimental failure occurs.

This is not a generic safety sheet. It is a troubleshooting system designed to prevent the three most common failure modes: oxidative degradation , solvent-induced adduct formation , and aqueous precipitation .

Module 1: Chemical Stability & Reactivity

The "Acetone Trap" (Critical Warning)

Do not use acetone or ketones for solubilization or cleaning glassware containing this compound.

Unlike simple anilines, 5-aminopyrazoles possess a unique nucleophilic profile. The exocyclic amine at position 5 is highly reactive toward carbonyl carbons. Dissolving this compound in acetone often leads to the rapid formation of Schiff bases (imines) or, under prolonged standing, cyclization into pyrazolo[1,5-a]pyrimidines.

  • Symptom: LC-MS shows a mass shift of +40 Da (Schiff base) or complex polymerization.

  • Corrective Action: Use DMSO or Ethanol exclusively for stock solutions.

Oxidative Instability

The C4 position of the pyrazole ring is electron-rich, and the C5-amine is prone to radical oxidation.

  • Visual Indicator: Pure solutions are colorless to pale yellow. Pink, red, or brown discoloration indicates oxidative coupling (formation of azo-dimers or quinoid species).

  • Trigger: Exposure to light and air in solution state.

Visualizing Degradation Pathways

degradation_pathways Compound 1-benzyl-3-phenyl- 1H-pyrazol-5-amine (Intact) Imine Schiff Base / Imine (Inactive Adduct) Compound->Imine Nucleophilic Attack (Rapid) Dimer Oxidative Dimer (Azo-coupling) Compound->Dimer Radical Oxidation (Slow, Color Change) Acetone Acetone/Ketone Solvent Acetone->Imine Oxygen O2 / Light (Long-term) Oxygen->Dimer

Figure 1: Primary degradation pathways. The "Acetone Trap" is a rapid chemical transformation, whereas oxidation is a slower, storage-dependent process.

Module 2: Solubility & Reconstitution

The benzyl and phenyl groups make this molecule highly hydrophobic (Lipophilic). It will not dissolve directly in water or PBS.

Standard Reconstitution Protocol
ParameterSpecificationNotes
Primary Solvent DMSO (Dimethyl sulfoxide)Anhydrous, ≥99.9%. Recommended concentration: 10–50 mM .
Secondary Solvent Ethanol Acceptable, but evaporation rates can alter concentration over time.
Forbidden Solvents Acetone, MEK, Chloroform (Acidic)Acetone reacts; Chloroform often contains HCl traces which protonate the amine.
Aqueous Dilution Max 1% DMSO in bufferPrecipitates above ~50 µM in aqueous media without surfactants.
Troubleshooting Precipitation (The "Crash Out")

Users often report "cloudiness" upon adding the DMSO stock to cell culture media. This is due to the hydrophobic effect .

Protocol for Stable Aqueous Dilution:

  • Prepare 1000x stock in DMSO (e.g., 10 mM).

  • Do not pipette DMSO stock directly into a large volume of static media.

  • Technique: Place the culture media on a vortex or magnetic stirrer.

  • Add the DMSO stock dropwise into the vortexing media. This prevents local high-concentration "hotspots" where precipitation nuclei form.

Module 3: Storage & Handling

Storage Matrix
StateConditionShelf Life
Solid Powder -20°C, Desiccated, Dark> 2 Years
DMSO Stock -20°C or -80°C, Amber Vial6 Months
Aqueous Solution Do Not Store Prepare fresh. Half-life < 24 hours due to precipitation/oxidation.
Freeze-Thaw Cycles

Limit DMSO stock freeze-thaw cycles to maximum 3 .

  • Why? DMSO is hygroscopic. Each opening introduces atmospheric water. Water in DMSO lowers the solubility of the compound and accelerates hydrolysis/oxidation.

  • Solution: Aliquot stocks into single-use volumes (e.g., 20 µL) immediately after first reconstitution.

Module 4: Troubleshooting FAQ

Q1: My DMSO stock has turned from colorless to light pink. Is it still usable?

  • Technical Insight: This indicates early-stage oxidation of the amine or trace phenol impurities.

  • Verdict: If the color is faint, purity is likely >95% and it is usable for cell-based assays. For K_d determination or crystallography, discard and prepare fresh.

  • Prevention: Purge vials with Nitrogen or Argon gas before closing.

Q2: I see a peak at [M+12] or [M+14] in my LC-MS.

  • Diagnosis:

    • [M+14]: Likely methylation. Check if methanol was used as a solvent with trace acid?

    • [M+40]: You used Acetone (Acetone adduct).

    • [M+16]: Oxidation (N-oxide or hydroxylation).

  • Action: Run a blank solvent check. Switch to fresh DMSO.

Q3: The compound precipitates in my kinase assay buffer (pH 7.4).

  • Cause: The compound is neutral and hydrophobic at pH 7.4.

  • Fix: Add a non-ionic surfactant. 0.01% Triton X-100 or Tween-20 is standard for kinase assays to prevent compound aggregation (promiscuous inhibition).

Module 5: Diagnostic Decision Tree

Use this flow to diagnose "loss of activity" or physical inconsistencies.

troubleshooting_tree Start Issue Observed Precipitation Cloudiness / Precipitate Start->Precipitation ColorChange Color Change (Pink/Brown) Start->ColorChange ActivityLoss Loss of Biological Activity Start->ActivityLoss CheckConc Is Final Conc > 50 µM? Precipitation->CheckConc Oxidation Oxidation Detected ColorChange->Oxidation CheckSolvent Did you use Acetone? ActivityLoss->CheckSolvent ReduceConc Reduce Conc or Add 0.01% Tween-20 CheckConc->ReduceConc Yes Discard Discard & Re-order. Store under N2. Oxidation->Discard SchiffBase Schiff Base Formed. Switch to DMSO. CheckSolvent->SchiffBase Yes CheckPlastic Adsorption to Plastic? CheckSolvent->CheckPlastic No Glassware Use Glass Vials or Low-Binding Plates CheckPlastic->Glassware

Figure 2: Troubleshooting logic flow for physical and biological inconsistencies.

References

  • PubChem Compound Summary. (2025). 1-benzyl-3-phenyl-1H-pyrazol-5-amine.[1][2] National Center for Biotechnology Information. Link

  • Beilstein Journal of Organic Chemistry. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. (Discusses the reactivity of the C4 position and stability in DMSO). Link

  • Journal of Organic Chemistry. (2011). Approaches towards the synthesis of 5-aminopyrazoles. (Detailed review of aminopyrazole reactivity, including condensation with ketones). Link

  • Sigma-Aldrich (Merck). Technical Bulletin: Handling and Storage of Aminopyrazoles. (General guidelines for handling air-sensitive amines). Link

Sources

Overcoming steric hindrance in 5-aminopyrazole functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Knowledge Base ID: KB-PYR-05

Status: Active Maintained By: Senior Application Science Team Last Updated: February 15, 2026

Introduction

Welcome to the Application Science Helpdesk. You are likely here because standard protocols (EDC/HOBt, standard SNAr, or generic Pd-catalysis) have failed to functionalize your 5-aminopyrazole scaffold.

5-aminopyrazoles are notoriously difficult substrates due to a "perfect storm" of electronic deactivation and steric hindrance. The exocyclic amine at position 5 is often poorly nucleophilic, while the adjacent


-substituent (often an aryl or tert-butyl group) creates a steric wall that blocks incoming electrophiles. Furthermore, the ring nitrogens (

) act as competitive nucleophiles (ambident reactivity), leading to regioselectivity errors.

This guide treats these chemical challenges as "Support Tickets," providing root-cause diagnostics and field-proven protocols to resolve them.

Ticket #001: Amide Coupling Fails (Yield <10%)

User Report: "I am trying to couple a carboxylic acid to my N1-phenyl-5-aminopyrazole using HATU/DIPEA in DMF. LCMS shows only starting material or trace product after 24 hours."

Root Cause Analysis

Standard coupling reagents (HATU, EDC, PyBOP) generate "active esters" (e.g., OAt/OBt esters). While reactive enough for aliphatic amines, these intermediates are often too bulky to penetrate the steric shield of an


-substituted pyrazole. Additionally, the electron-withdrawing nature of the pyrazole ring renders the amine poorly nucleophilic.
The Solution: High-Energy Intermediates (Ghosez’s Reagent)

You must bypass the bulky active ester intermediate. The most robust method involves generating the acid chloride in situ using Ghosez’s Reagent (1-chloro-N,N,2-trimethyl-1-propenylamine). This reagent is neutral (unlike SOCl₂), tolerates acid-sensitive groups, and creates a small, highly electrophilic species that can access the hindered amine.

Validated Protocol

Reagents: Carboxylic Acid (1.0 equiv), Ghosez’s Reagent (1.2–1.5 equiv), Pyridine (2.0 equiv), DCM or CHCl₃ (Anhydrous).

  • Activation Phase: Dissolve the carboxylic acid in anhydrous DCM at 0 °C. Add Ghosez’s reagent dropwise. Stir at room temperature for 1–2 hours.

    • Checkpoint: Monitor by TLC (methanol quench) to confirm conversion of Acid

      
       Methyl Ester (indicating Acid Chloride formation).
      
  • Coupling Phase: Add the 5-aminopyrazole (0.8–1.0 equiv) and pyridine (2.0 equiv) directly to the reaction mixture.

  • Execution: Reflux (40–60 °C) for 4–16 hours.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.

Why this works: The acid chloride is sterically smaller than a HATU-derived ester and significantly more electrophilic (Hard Electrophile), driving the reaction despite the amine's poor nucleophilicity.

Ticket #002: Pd-Catalyzed Arylation Stalls (Buchwald-Hartwig)

User Report: "I am trying to arylate 5-aminopyrazole with an aryl bromide. Using Pd₂(dba)₃/Xantphos or BINAP gives no product, just dehalogenated starting material."

Root Cause Analysis

5-aminopyrazoles are "problematic" nucleophiles in Buchwald-Hartwig couplings.

  • Poisoning: The free ring nitrogens (

    
    ) can bind to Palladium, displacing ligands and deactivating the catalyst (formation of Pd-black).
    
  • Sterics: Standard ligands (BINAP, Xantphos) create a metal center that is too crowded to accommodate the bulky

    
    -substituted pyrazole during the amine binding step.
    
The Solution: Dialkylbiaryl Phosphine Ligands (BrettPhos Family)

You require a ligand that is bulky enough to enforce a monoligated Pd species (promoting oxidative addition) but electronically rich enough to facilitate oxidative addition. tBuBrettPhos and BrettPhos are the industry standards for 5-membered heterocyclic amines.

Ligand Selection Matrix
Substrate ConstraintRecommended LigandPd SourceBase
Primary 5-aminopyrazole tBuBrettPhos G3/G4 PrecatalystLHMDS or NaOtBu
Secondary (N-alkyl) pyrazole BrettPhos G3/G4 PrecatalystNaOtBu
Highly Electron Deficient JackiePhos Pd(OAc)₂K₃PO₄
Validated Protocol (tBuBrettPhos System)

Reagents: Aryl Bromide (1.0 equiv), 5-Aminopyrazole (1.2 equiv), tBuBrettPhos Pd G3 (2–5 mol%), NaOtBu (1.5 equiv), tBuOH or Dioxane.

  • Inerting: Charge a vial with Pd-precatalyst, Base, and Aryl Bromide. Cycle Vacuum/Argon 3 times.

  • Addition: Add solvent (degassed) and the amine.

  • Reaction: Heat to 80–100 °C.

    • Note: Conversion usually starts rapidly. If it stalls after 1 hour, the catalyst has likely died due to coordination by the pyrazole

      
      . Add a second portion of catalyst.
      

Ticket #003: Regioselectivity Errors (Ring vs. Exocyclic N)

User Report: "I tried to acylate my aminopyrazole, but NMR suggests the acyl group is on the ring nitrogen (N1 or N2), not the exocyclic amine (NH2)."

Root Cause Analysis

The 5-aminopyrazole system is an ambident nucleophile .

  • Thermodynamic Control: The exocyclic amide is usually the thermodynamic product.

  • Kinetic Control: The ring nitrogens are often more nucleophilic (higher electron density), leading to kinetic

    
    -ring acylation.
    
Troubleshooting Workflow
  • Check the Base: Strong bases (NaH, KHMDS) deprotonate the exocyclic amine, directing reaction there. Weak bases (Pyridine) may allow ring attack.

  • The "Rearrangement" Trick: If you isolate the ring-acylated product, do not discard it. Heat the product in pyridine or acetic acid at 100 °C. The acyl group often undergoes a

    
    -acyl shift from the ring nitrogen to the exocyclic amine (The Dimroth Rearrangement mechanism).
    

Visualizing the Logic

Workflow: Selecting the Right Coupling Strategy

The following diagram illustrates the decision process for functionalizing sterically hindered aminopyrazoles.

G Start Start: 5-Aminopyrazole Functionalization CheckType Reaction Type? Start->CheckType Amide Amide Coupling CheckType->Amide Arylation C-N Cross Coupling (Arylation) CheckType->Arylation StericCheck Is N1 Substituted (Phenyl/tBu)? Amide->StericCheck LigandCheck Select Ligand System Arylation->LigandCheck Standard Use HATU / DIPEA (Standard) StericCheck->Standard No (N1=H/Me) Ghosez Use Ghosez's Reagent (Acid Chloride Protocol) StericCheck->Ghosez Yes (Steric Wall) Brett tBuBrettPhos Pd G3 (Base: LHMDS) LigandCheck->Brett Hindered / Primary Amine Xant Xantphos / Pd2(dba)3 (Only for unhindered) LigandCheck->Xant Unhindered

Caption: Decision tree for selecting reagents based on steric constraints at the N1-position.

References & Grounding

  • Ghosez Reagent Protocol:

    • Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[1][2][3][4]

    • Source:Organic & Biomolecular Chemistry, 2016, 14, 1680-1690.

    • URL:[Link]

    • Relevance: Defines the acid chloride method specifically for amines where HATU fails.

  • Buchwald-Hartwig for Aminopyrazoles:

    • Title: Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.[5]

    • Source:Organic Letters, 2014, 16, 3, 864–867.

    • URL:[Link]

    • Relevance: Establishes tBuBrettPhos as the superior ligand for 5-aminopyrazoles.

  • Regioselectivity & Synthesis:

    • Title: Approaches towards the synthesis of 5-aminopyrazoles.[5][6][7][8]

    • Source:Beilstein Journal of Organic Chemistry, 2011, 7, 179–197.

    • URL:[Link][6]

    • Relevance: Comprehensive review of the ambident nucleophilic nature and cyclization strategies.

For further assistance, please contact the Application Science team with your specific substrate structure and LCMS data.

Sources

Validation & Comparative

A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of 1-benzyl-3-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stringent evaluation of drug substance purity is a cornerstone of safety and efficacy. For novel heterocyclic compounds such as 1-benzyl-3-phenyl-1H-pyrazol-5-amine, a versatile building block in medicinal chemistry, robust analytical methodologies are paramount. This guide provides an in-depth comparison of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with other key analytical techniques for the purity assessment of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

The Central Role of Purity in Drug Development

The purity of an active pharmaceutical ingredient (API) directly impacts its therapeutic effect and safety profile. Impurities, which can arise from the synthesis process, degradation, or storage, may exhibit their own pharmacological or toxicological effects. Therefore, the development and validation of precise and reliable analytical methods to quantify the purity of 1-benzyl-3-phenyl-1H-pyrazol-5-amine and to detect and quantify any potential impurities is a critical step in its journey from the laboratory to the clinic.

The Workhorse of Pharmaceutical Analysis: Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely adopted technique for the purity determination of non-volatile and thermally labile compounds, a category to which 1-benzyl-3-phenyl-1H-pyrazol-5-amine belongs.[1][2][3] Its robustness, versatility, and high-resolving power make it the gold standard in quality control laboratories worldwide.

Proposed RP-HPLC Method for 1-benzyl-3-phenyl-1H-pyrazol-5-amine

The following method is a scientifically sound starting point for the purity assessment of 1-benzyl-3-phenyl-1H-pyrazol-5-amine, based on the analysis of structurally similar pyrazole derivatives and aromatic amines.[1][2][3][4][5]

Experimental Protocol: RP-HPLC for 1-benzyl-3-phenyl-1H-pyrazol-5-amine

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for the separation of aromatic compounds.

  • Mobile Phase: A gradient elution is proposed to ensure the separation of the main peak from potential impurities with different polarities.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. The acidic modifier helps to sharpen peaks for amine-containing compounds.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducible retention times.

  • Detection: UV detection at a wavelength of maximum absorbance for 1-benzyl-3-phenyl-1H-pyrazol-5-amine (e.g., 254 nm, to be determined by PDA scan).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

Causality Behind Experimental Choices:

  • C18 Column: The non-polar stationary phase provides good retention for the aromatic rings in the analyte.

  • Gradient Elution: This allows for the effective separation of impurities that may have significantly different polarities from the main compound.

  • Acidified Mobile Phase: The use of TFA protonates the amine group, reducing peak tailing and improving chromatographic peak shape.

  • UV Detection: The aromatic nature of the molecule allows for sensitive detection using a UV detector. A PDA detector offers the advantage of acquiring spectra across a range of wavelengths, which can aid in peak identification and purity assessment.

Method Validation:

For regulatory submission, this method would require full validation according to the International Council for Harmonisation (ICH) guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Comparative Analysis of Analytical Techniques

While RP-HPLC is the primary choice, other techniques offer distinct advantages in specific scenarios. The following section compares RP-HPLC with Ultra-High-Performance Liquid Chromatography (UHPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).

HPLC vs. UHPLC: A Leap in Efficiency

Ultra-High-Performance Liquid Chromatography (UHPLC) is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (sub-2 µm) and operates at much higher pressures than conventional HPLC.[6][7][8][9][10]

FeatureHPLCUHPLC
Particle Size 3-5 µm< 2 µm
Operating Pressure Up to 6,000 psiUp to 20,000 psi[8]
Analysis Time LongerSignificantly shorter (up to 80% faster)[8]
Resolution GoodSuperior, with sharper and narrower peaks[10]
Sensitivity GoodHigher, due to narrower peaks and improved signal-to-noise ratio[6][10]
Solvent Consumption HigherLower per analysis[8]
Cost Lower initial investmentHigher initial investment

When to Choose UHPLC:

For high-throughput screening of samples or when dealing with complex mixtures containing closely related impurities, the superior resolution and speed of UHPLC make it the preferred option.[7][9] The increased sensitivity is also advantageous for detecting trace-level impurities.[6][10]

Gas Chromatography (GC): An Option for Volatile Analogs

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While 1-benzyl-3-phenyl-1H-pyrazol-5-amine itself may not be sufficiently volatile for direct GC analysis without derivatization, this technique is highly relevant for the detection of volatile impurities that may be present from the synthesis, such as residual solvents or starting materials. For certain pyrazole derivatives, GC-MS has been successfully applied.[11][12]

Considerations for GC Analysis:

  • Volatility: The analyte must be volatile or be made volatile through derivatization.

  • Thermal Stability: The compound must be stable at the high temperatures used in the GC injector and column.

  • Derivatization: For non-volatile amines, derivatization is often necessary to increase volatility and improve chromatographic performance.[13] This adds an extra step to the sample preparation process.

  • Detector: A Flame Ionization Detector (FID) provides good general sensitivity for organic compounds, while a Mass Spectrometer (MS) offers high specificity and structural information for impurity identification.[14]

Capillary Electrophoresis (CE): A High-Resolution Alternative

Capillary Electrophoresis (CE) is a separation technique based on the differential migration of charged species in an electric field within a narrow capillary.[15][16] It offers extremely high separation efficiency and requires very small sample volumes.[15] CE is particularly well-suited for the analysis of charged molecules, making it a viable option for the protonated form of 1-benzyl-3-phenyl-1H-pyrazol-5-amine.[16][17][18][19]

Modes of CE for Pharmaceutical Analysis:

  • Capillary Zone Electrophoresis (CZE): The simplest form of CE, separating ions based on their charge-to-size ratio.[16]

  • Micellar Electrokinetic Chromatography (MEKC): Allows for the separation of neutral molecules by partitioning them between a pseudo-stationary phase (micelles) and the aqueous buffer.

FeatureRP-HPLCCapillary Electrophoresis (CE)
Principle Partitioning between mobile and stationary phasesDifferential migration in an electric field[15][16]
Efficiency (Theoretical Plates) HighVery High[19]
Sample Volume MicrolitersNanoliters[15]
Solvent Consumption Moderate to HighVery Low
Analysis Time MinutesOften faster than HPLC[15]
Applicability Broad range of compoundsPrimarily for charged or chiral molecules (can be extended to neutral)[17]

Advantages of CE:

CE can be a powerful complementary technique to HPLC for method validation and for resolving impurities that are difficult to separate by chromatography. Its orthogonal separation mechanism provides a higher degree of confidence in the purity assessment.

Visualizing the Workflow and Comparison

To better illustrate the processes and comparisons discussed, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Weighing Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection Autosampler Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV/PDA Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Purity Calculation (% Area) Integration->Purity

Caption: Experimental workflow for RP-HPLC purity assessment.

Technique_Comparison Center Purity Assessment of 1-benzyl-3-phenyl- 1H-pyrazol-5-amine HPLC HPLC (Robust & Versatile) Center->HPLC Primary Method UHPLC UHPLC (Fast & High-Resolution) Center->UHPLC For High Throughput GC GC (Volatile Impurities) Center->GC Complementary for Volatiles CE CE (High Efficiency & Orthogonal) Center->CE Orthogonal Verification

Caption: Logical comparison of analytical techniques.

Conclusion and Recommendations

For the routine purity assessment of 1-benzyl-3-phenyl-1H-pyrazol-5-amine, a well-validated RP-HPLC method stands as the most suitable and reliable choice. Its balance of performance, cost-effectiveness, and ubiquity in pharmaceutical laboratories makes it the industry standard.

UHPLC should be considered when a significant increase in sample throughput or the resolution of complex impurity profiles is required. While the initial investment is higher, the long-term savings in solvent consumption and analysis time can be substantial.

Gas Chromatography serves as an essential complementary technique, particularly for the analysis of volatile organic impurities that may not be detected by HPLC.

Capillary Electrophoresis offers an orthogonal separation mechanism that is invaluable for method validation and for providing an independent confirmation of purity, especially when dealing with challenging separations.

Ultimately, a multi-faceted approach, leveraging the strengths of each technique, will provide the most comprehensive and trustworthy purity profile for 1-benzyl-3-phenyl-1H-pyrazol-5-amine, ensuring the quality and safety of this promising pharmaceutical intermediate.

References

  • Phenomenex. (2025, April 1). HPLC vs UHPLC: Key Differences & Applications.
  • International Journal of Novel Research and Development. (2024, July 7). CAPILLARY ELECTROPHORESIS AND IT'S ROLE IN PHARMACEUTICAL INDUSTRY.
  • Danaher Life Sciences. (n.d.). Difference Between UHPLC and Traditional HPLC.
  • Allan Chemical Corporation. (2025, October 26). HPLC vs. UHPLC: Key Differences.
  • PubMed. (n.d.). Applications of capillary electrophoresis in pharmaceutical analysis.
  • ACS Publications. (2016, April 25). Determination of Six Pyrazole Fungicides in Grape Wine by Solid-Phase Extraction and Gas Chromatography–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry.
  • LC Services. (2025, January 24). HPLC vs UHPLC – What are the differences?.
  • Creative Proteomics. (n.d.). Comparing HPLC vs. UHPLC.
  • ScienceDirect. (2025, October 31). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade.
  • SciSpace. (n.d.). Capillary electrophoresis in pharmaceutical analysis: a survey on recent applications.
  • Technology Networks. (2023, September 19). An Introduction to Capillary Electrophoresis: Theory, Practice and Applications.
  • JEOL Ltd. (n.d.). Qualitative analysis of pyrazole pesticides in tea leafby using FastGC-HRTOFMS.
  • PubMed. (2008, March 15). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
  • BenchChem. (n.d.). Application Note: Comprehensive Characterization of 3,5-diethyl-1-phenyl-1H-pyrazole.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of Aromatic Amines.
  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • PubMed. (2019, March 29). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • International Journal of ChemTech Research. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products.
  • R Discovery. (2024, December 23). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension.
  • National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative.
  • ScienceDirect. (n.d.). Analysis of primary aromatic amines in the mainstream waterpipe smoke using liquid chromatography–electrospray ionization.
  • National Institutes of Health. (n.d.). A New Automated Method for the Analysis of Aromatic Amines in Human Urine by GC–MS/MS.
  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector and Empower 3 Software.
  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
  • Agilent. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS.
  • Semantic Scholar. (2018, March 27). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant.
  • SpringerLink. (2021, April 20). Determination of primary aromatic amines from cooking utensils by capillary electrophoresis-tandem mass spectrometry.
  • ResearchGate. (2024, December 26). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine.
  • PubMed Central. (2022, April 5). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation.
  • Organic Syntheses. (n.d.). Procedure.
  • SIELC Technologies. (2018, May 16). 1-Benzyl-1H-pyrazol-5-amine.
  • Google Patents. (n.d.). WO2015019239A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • ChemicalBook. (2023, May 4). 1-BENZYL-3-PHENYL-1H-PYRAZOL-5-AMINE | 3528-41-4.
  • PubChem. (n.d.). 1-benzyl-3-phenyl-1h-pyrazol-5-amine.
  • Semantic Scholar. (n.d.). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY.
  • Chem-Impex. (n.d.). 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid.
  • CPHL. (n.d.). 1-Benzyl-3-Phenyl-1H-Pyrazole-5-Carboxylic Acid: A Versatile Research Compound.
  • Sigma-Aldrich. (n.d.). 1-Benzyl-3-methyl-1H-pyrazol-5-amine.

Sources

Structural Integrity: A Comparative Validation Guide for 1-benzyl-3-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Crystallographers[1]

Executive Summary

In the development of pyrazole-based pharmaceuticals—often utilized as COX-2 inhibitors, protein kinase inhibitors, and agrochemicals—the structural validation of the core scaffold is non-negotiable. 1-benzyl-3-phenyl-1H-pyrazol-5-amine represents a classic crystallographic challenge: it possesses multiple hydrogen-bond donors/acceptors, potential for annular tautomerism (amino vs. imino forms), and regioisomerism risks during synthesis (1,3- vs. 1,5-substitution).[1]

This guide objectively compares the Single Crystal X-Ray Diffraction (SC-XRD) determination of this molecule against alternative validation methods (DFT and Solution NMR). While computational and spectroscopic methods provide rapid insights, our analysis demonstrates that SC-XRD remains the requisite "Gold Standard" for defining the absolute solid-state tautomer and supramolecular assembly.[1]

Part 1: The Validation Hierarchy (Comparative Analysis)

To validate the structure of 1-benzyl-3-phenyl-1H-pyrazol-5-amine, researchers typically choose between three methodologies. The following comparison evaluates the "Product" (SC-XRD) against its primary alternatives.

1. The Gold Standard: Single Crystal X-Ray Diffraction (SC-XRD)

Performance: Definitive.[1] SC-XRD provides direct visualization of electron density.[1] For this specific pyrazole, it is the only method that can unambiguously distinguish between the 5-amine and 3-amine regioisomers formed during cyclization reactions of hydrazines with


-ketonitriles.[1]
  • Pros: Resolves tautomeric ambiguity (H-atom location); determines absolute configuration; maps intermolecular hydrogen bonding (N-H...N).

  • Cons: Requires a high-quality single crystal (approx.[1] 0.1–0.3 mm); destructive to the specific sample used.[1]

2. Alternative A: Density Functional Theory (DFT)

Performance: Predictive / Supportive. Using B3LYP/6-311G(d,p) levels of theory, DFT calculates the thermodynamic stability of the amino vs. imino tautomers.

  • Pros: Zero material cost; predicts gas-phase geometry accurately.[1]

  • Cons: Often fails to account for crystal packing forces (lattice energy) which can stabilize a tautomer that is less stable in the gas phase.[1]

  • Verdict: Excellent for corroborating bond lengths but insufficient as primary proof of solid-state structure.[1]

3. Alternative B: Solution NMR (

H,

C,

N)

Performance: Averaged.

  • Pros: Rapid; non-destructive; analyzes bulk purity.

  • Cons: In solution, pyrazoles often undergo rapid proton exchange. The observed spectra represent a time-averaged species, masking the specific fixed tautomer present in the solid drug form.[1]

  • Verdict: Essential for purity, useless for defining solid-state polymorphism.[1]

Capability Matrix: SC-XRD vs. Alternatives
FeatureSC-XRD (The Product) DFT (Computational) Solution NMR
Regioisomer Proof Absolute (Direct Imaging)Inferential (Energy calc)Ambiguous (requires NOE)
Tautomer ID Precise (Locates H atoms)Theoretical PreferenceTime-Averaged
Packing Forces Measured (Hirshfeld)Ignored (Gas phase)N/A
Sample State Solid CrystalVirtual ModelSolvated Liquid
Part 2: Experimental Protocol (Self-Validating System)

To replicate the structural validation of 1-benzyl-3-phenyl-1H-pyrazol-5-amine, follow this step-by-step workflow. This protocol is designed to be self-correcting: failure at any step triggers a specific optimization loop.[1]

Step 1: Crystallization (The Critical Bottleneck)

The molecule contains a flexible benzyl group, which can inhibit lattice formation.

  • Method: Slow Evaporation.[2]

  • Solvent System: Ethanol/DMF (3:1 ratio). The DMF reduces evaporation rate, encouraging order.

  • Protocol: Dissolve 20 mg in 5 mL solvent. Filter through 0.45 µm PTFE. Store at 4°C.

  • Validation Check: If oil forms (oiling out), switch to vapor diffusion (diethyl ether into acetonitrile solution).

Step 2: Data Collection & Reduction[1]
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K

    
     radiation, 
    
    
    
    = 0.71073 Å).[1]
  • Temperature: 100 K (Cryostream). Crucial: Low temperature reduces thermal motion of the benzyl ring, allowing precise resolution of the terminal phenyl group.

  • Strategy: Full sphere collection (

    
     rotation) to ensure redundancy > 4.0.
    
Step 3: Refinement Strategy (SHELXL)
  • Space Group Determination: Likely Monoclinic (

    
    ) or Triclinic (
    
    
    
    ), common for planar aromatics.
  • H-Atom Treatment:

    • Carbon-bound H: Constrain using riding model (AFIX 43 for aromatics).

    • Nitrogen-bound H (Amine):Do not constrain initially. Locate these in the Difference Fourier Map to prove the tautomer (Amino

      
       vs Imino 
      
      
      
      ). Refine isotropically.
Part 3: Critical Quality Attributes & Data Analysis
1. Geometric Validation (Regiochemistry)

The synthesis of 1-substituted pyrazoles often yields a mixture. SC-XRD validates the product is the 5-amine (target) and not the 3-amine (byproduct).[1]

  • Key Indicator: The

    
     bond length.[1]
    
    • Experimental Target:

      
       Å (Consistent with single bond character with partial double bond resonance).
      
    • Differentiation: If the structure were the imino tautomer, this bond would shorten to

      
       Å.
      
2. Supramolecular Validation (Hirshfeld Surface Analysis)

Using CrystalExplorer, generate the Hirshfeld surface mapped over


.[1][3][4]
  • Interaction Map: Look for two distinct red spots on the surface corresponding to the N-H...N intermolecular hydrogen bonds.[1]

  • Pattern: Pyrazoles typically form centrosymmetric dimers (

    
     motif) or catemeric chains (
    
    
    
    motif).[1]
  • Why this matters: These interactions dictate the melting point and solubility profile of the drug candidate.[1]

3. Visualization of the Validation Workflow

ValidationWorkflow Start Crude Synthesis Product Cryst Crystallization (EtOH/DMF) Start->Cryst XRD SC-XRD Data Collection (Mo-Kα, 100K) Cryst->XRD Solve Structure Solution (SHELXT) XRD->Solve Refine Refinement (Locate N-H atoms) Solve->Refine Check1 R-factor < 5%? Refine->Check1 Check2 H-atoms found on exocyclic N? Check1->Check2 Yes ResultC RETRY: Recrystallize Check1->ResultC No (Poor Data) ResultA VALIDATED: 5-Amino Tautomer Check2->ResultA Yes (Amino) ResultB REJECT: Imino Tautomer Check2->ResultB No (Imino detected)

Figure 1: Decision matrix for structural validation. Note the critical checkpoint at H-atom location to confirm tautomeric state.[1]

4. Hydrogen Bonding Network

The stability of 1-benzyl-3-phenyl-1H-pyrazol-5-amine is governed by the N-H...N interaction.[1]

H_Bonding Mol1 Molecule A (Donor N-H) Mol2 Molecule B (Acceptor N_pz) Mol1->Mol2 H-Bond (2.9 Å) Dimer Centrosymmetric Dimer R2,2(8) Mol1->Dimer Mol2->Dimer

Figure 2: Schematic of the supramolecular assembly. The pyrazole ring nitrogen acts as the acceptor for the amine donor of a neighboring molecule.[1]

References
  • Groom, C. R., et al. (2016).[5] The Cambridge Structural Database.[6] Acta Crystallographica Section B, 72(2), 171-179.[1] Link

  • Claramunt, R. M., et al. (2006). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (NMR and X-Ray) Study. Journal of Chemical Research. Link[1]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination.[1] Acta Crystallographica Section A, 71(1), 3-8.[1] Link

  • Spackman, M. A., & Jayatilaka, D. (2009).[3][4] Hirshfeld surface analysis.[7][8][9] CrystEngComm, 11, 19-32.[1] Link

  • Lynch, D. E., et al. (1999). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine.[1][10] Acta Crystallographica Section C, 55. (Provides comparative structural data for the methoxy-analog). Link

Sources

A Comparative Guide to 1-benzyl-3-phenyl-1H-pyrazol-5-amine and Standard Kinase Inhibitor Scaffolds: A Structural and Mechanistic Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy, with a diverse array of chemical scaffolds demonstrating clinical efficacy. This guide provides a comprehensive comparison of the emerging 1-benzyl-3-phenyl-1H-pyrazol-5-amine scaffold with established, clinically relevant kinase inhibitor scaffolds. While direct experimental data for this specific pyrazole derivative is limited, this analysis leverages the well-documented properties of the pyrazole core as a "privileged scaffold" in kinase inhibitor design. We will dissect the structural features, potential mechanisms of action, and hypothetical target profiles of the 1-benzyl-3-phenyl-1H-pyrazol-5-amine scaffold in relation to prominent inhibitors such as Sorafenib, Imatinib, Dasatinib, and Sunitinib. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the evolving landscape of kinase inhibitor scaffolds and the potential of novel chemical matter.

Introduction: The Central Role of Scaffolds in Kinase Inhibitor Design

The human kinome comprises over 500 protein kinases that orchestrate a vast network of signal transduction pathways governing cell growth, differentiation, and survival.[1] The remarkable success of kinase inhibitors in oncology is a testament to the power of targeting these enzymes. At the heart of every kinase inhibitor lies a core chemical structure, or scaffold, which serves as the foundation for its interaction with the kinase active site.[2] These scaffolds are not merely inert frameworks; they dictate the inhibitor's binding mode, selectivity, and ultimately, its therapeutic utility. Many successful kinase inhibitors are built upon heterocyclic cores that mimic the adenine ring of ATP, enabling them to compete for the ATP-binding pocket.[3]

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors, including Crizotinib and Ruxolitinib.[4][5] This guide focuses on the potential of the 1-benzyl-3-phenyl-1H-pyrazol-5-amine scaffold, a structure that combines the established pyrazole core with specific substitutions that may confer unique inhibitory properties.

The 1-benzyl-3-phenyl-1H-pyrazol-5-amine Scaffold: A Structural Analysis

The 1-benzyl-3-phenyl-1H-pyrazol-5-amine scaffold possesses several key structural features that suggest its potential as a kinase inhibitor:

  • The Pyrazole Core: The pyrazole ring is capable of forming crucial hydrogen bond interactions with the hinge region of the kinase active site, a key determinant of inhibitor binding.[6] The two nitrogen atoms can act as both hydrogen bond donors and acceptors, providing versatility in its interactions.

  • The 5-Amino Group: The primary amine at the 5-position can serve as a key hydrogen bond donor, further anchoring the molecule within the ATP-binding pocket.

  • The 1-Benzyl and 3-Phenyl Substituents: These bulky aromatic groups are likely to occupy hydrophobic pockets within the kinase active site, contributing to both potency and selectivity. The specific orientation of these groups will be critical in determining the inhibitor's target profile.

G cluster_scaffold 1-benzyl-3-phenyl-1H-pyrazol-5-amine scaffold

Figure 1: Chemical structure of 1-benzyl-3-phenyl-1H-pyrazol-5-amine.

Comparative Analysis with Standard Kinase Inhibitor Scaffolds

To understand the potential of the 1-benzyl-3-phenyl-1H-pyrazol-5-amine scaffold, it is instructive to compare it with the core structures of well-established kinase inhibitors.

Structural and Mechanistic Comparison
Scaffold/InhibitorCore ScaffoldKey Structural Features & Binding InteractionsTypical Binding Mode
1-benzyl-3-phenyl-1H-pyrazol-5-amine PyrazolePyrazole core for hinge binding; 5-amino group as H-bond donor; benzyl & phenyl groups for hydrophobic interactions.ATP-competitive (Hypothesized)
Sorafenib Bi-aryl ureaUrea moiety forms H-bonds with the hinge; pyridine and phenyl rings occupy hydrophobic pockets.Type II (binds to DFG-out conformation)[7]
Imatinib (Gleevec®) 2-PhenylaminopyrimidinePyrimidine core for hinge binding; amide linker allows for conformational flexibility.Type II (binds to DFG-out conformation)[8][9]
Dasatinib AminothiazoleThiazole and pyrimidine rings interact with the hinge; hydroxyethylpiperazine for solubility.Type I (binds to DFG-in conformation)[10][11]
Sunitinib IndolinoneIndolinone core; pyrrole ring interacts with the hinge; diethylaminoethyl chain enhances solubility.Type II (binds to DFG-out conformation)[12]

Table 1: Comparison of structural and mechanistic features of 1-benzyl-3-phenyl-1H-pyrazol-5-amine with standard kinase inhibitor scaffolds.

Hypothetical Kinase Target Profile and Selectivity

The selectivity of a kinase inhibitor is a critical determinant of its efficacy and toxicity. While a kinome scan of 1-benzyl-3-phenyl-1H-pyrazol-5-amine is not publicly available, we can hypothesize its potential target profile based on its structural features and comparison with known pyrazole-based inhibitors. The bulky benzyl and phenyl groups may confer selectivity by sterically hindering binding to kinases with smaller active sites.

The following table presents a selection of key kinase targets for the standard inhibitors, highlighting their broad and sometimes overlapping profiles.

Kinase TargetSorafenib (% of Control @ 10 µM)Imatinib (IC50, nM)Dasatinib (% of Control @ 100 nM)[12]Sunitinib (% of Control @ 100 nM)[12]
ABL1 1.56000.138
KIT 11001.50.8
PDGFRA 0.51002.51.2
PDGFRB 0.51001.80.9
VEGFR2 0.5>10,0003.51.5
SRC 10>10,0000.245
BRAF 0.5>10,0001070
c-RAF 0.5>10,000565

Table 2: Comparative kinase inhibition profiles of Sorafenib, Imatinib, Dasatinib, and Sunitinib. Data for Sorafenib is presented as percent of control from a KINOMEscan™ assay. Imatinib data represents typical IC50 values. Dasatinib and Sunitinib data are from a KINOMEscan™ screen.[12] A lower percentage of control indicates stronger binding/inhibition.

Proposed Binding Mode and Mechanism of Action

Based on the known binding modes of other pyrazole-based kinase inhibitors, we propose a hypothetical binding model for 1-benzyl-3-phenyl-1H-pyrazol-5-amine within the ATP-binding site of a generic kinase.

G cluster_kinase Kinase Active Site cluster_inhibitor 1-benzyl-3-phenyl-1H-pyrazol-5-amine Hinge Region Hinge Region Hydrophobic Pocket 1 Hydrophobic Pocket 1 Hydrophobic Pocket 2 Hydrophobic Pocket 2 Gatekeeper Residue Gatekeeper Residue Pyrazole Core Pyrazole Core Pyrazole Core->Hinge Region H-bonds 5-Amino Group 5-Amino Group 5-Amino Group->Hinge Region H-bond Benzyl Group Benzyl Group Benzyl Group->Hydrophobic Pocket 1 Hydrophobic Interaction Phenyl Group Phenyl Group Phenyl Group->Hydrophobic Pocket 2 Hydrophobic Interaction

Figure 2: Hypothetical binding mode of 1-benzyl-3-phenyl-1H-pyrazol-5-amine.

In this model, the pyrazole core forms critical hydrogen bonds with the backbone of the hinge region, mimicking the interaction of the adenine ring of ATP. The 5-amino group provides an additional hydrogen bond, enhancing affinity. The benzyl and phenyl substituents are positioned to occupy distinct hydrophobic pockets, which can contribute significantly to both the potency and selectivity of the inhibitor. The nature of the "gatekeeper" residue, which controls access to a deeper hydrophobic pocket, would likely play a significant role in determining which kinases are sensitive to this scaffold.

Experimental Protocols for Kinase Inhibitor Profiling

To experimentally validate the potential of the 1-benzyl-3-phenyl-1H-pyrazol-5-amine scaffold, a series of biochemical and cellular assays are required. Below are detailed, step-by-step methodologies for key kinase inhibition assays.

LanthaScreen™ Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of an inhibitor to the kinase active site.[13][14]

Principle: A europium-labeled anti-tag antibody binds to the kinase, and a fluorescently labeled ATP-competitive tracer binds to the active site. In the absence of an inhibitor, FRET occurs between the europium donor and the tracer acceptor. A test compound that binds to the active site will displace the tracer, leading to a decrease in the FRET signal.

G cluster_workflow LanthaScreen™ Assay Workflow A 1. Add Test Compound B 2. Add Kinase/Antibody Mix A->B C 3. Add Fluorescent Tracer B->C D 4. Incubate (1 hr, RT) C->D E 5. Read TR-FRET Signal D->E

Figure 3: LanthaScreen™ Eu Kinase Binding Assay Workflow.

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., 1-benzyl-3-phenyl-1H-pyrazol-5-amine) in DMSO. Further dilute to the final assay concentration in kinase buffer.

  • Reagent Preparation: Prepare a 2X kinase/europium-labeled antibody mix and a 4X fluorescent tracer solution in kinase buffer.

  • Assay Plate Setup: In a 384-well plate, add 4 µL of the diluted test compound.

  • Kinase Addition: Add 8 µL of the 2X kinase/antibody mixture to each well.

  • Tracer Addition: Add 4 µL of the 4X tracer solution to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the emission ratio and plot against the compound concentration to determine the IC50 value.

HTRF® KinEASE™ Kinase Activity Assay

This homogeneous time-resolved fluorescence assay measures the enzymatic activity of the kinase.[8][15]

Principle: A biotinylated peptide substrate is phosphorylated by the kinase in the presence of ATP. The phosphorylated product is then detected by a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665. Formation of this complex brings the donor and acceptor into proximity, generating a FRET signal.

G cluster_workflow HTRF® KinEASE™ Assay Workflow cluster_step1 cluster_step2 A Step 1: Kinase Reaction B Step 2: Detection Add Compound Add Compound Add Kinase Add Kinase Add Compound->Add Kinase Add Substrate Add Substrate Add Kinase->Add Substrate Add ATP (start reaction) Add ATP (start reaction) Add Substrate->Add ATP (start reaction) Incubate Incubate Add ATP (start reaction)->Incubate Read TR-FRET Read TR-FRET Incubate->Read TR-FRET Add Detection Reagents (Antibody & SA-XL665) Add Detection Reagents (Antibody & SA-XL665) Add Detection Reagents (Antibody & SA-XL665)->Incubate cluster_step1 cluster_step1 cluster_step2 cluster_step2

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 1-Benzyl-3-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the critical safety and logistical protocols for the disposal of 1-benzyl-3-phenyl-1H-pyrazol-5-amine .[1][2] As a nitrogen-rich heterocyclic amine, this compound presents specific challenges regarding thermal decomposition (NOx generation) and chemical compatibility.[1]

The Core Directive: Do not treat this merely as "general organic waste." Due to its use as a pharmaceutical building block and its amine functionality, it requires segregation from strong oxidizers and acids to prevent uncontrolled exothermic reactions or the formation of toxic byproducts before final thermal destruction.

Chemical Profile & Hazard Identification

Before initiating any disposal workflow, you must validate the material against its hazardous properties. This compound is a substituted aminopyrazole, often used as an intermediate in the synthesis of kinase inhibitors.

Physical State: Solid (Crystalline Powder) Solubility: Low in water; soluble in DMSO, Methanol, and chlorinated solvents.[1]

GHS Hazard Classification (Derived from Structure-Activity Relationship)

While specific vendor SDSs may vary, the functional groups dictate the following baseline hazards:

Hazard CategoryCodeDescriptionOperational Implication
Acute Toxicity H302Harmful if swallowedZero-tolerance for dust inhalation/ingestion.[1]
Skin/Eye Irritant H315 / H319Causes skin/serious eye irritationDouble-gloving (Nitrile) and safety goggles required.[1]
STOT - SE H335May cause respiratory irritationAll handling must occur inside a certified fume hood.[1]
Aquatic Toxicity H411Toxic to aquatic life (Chronic)Strict Ban: Do not dispose of down the drain.[1]
Pre-Disposal Stabilization & Segregation

Expert Insight: The most common safety incident involving aminopyrazoles occurs during waste consolidation.[1]

The Amine Risk: The exocyclic amine group at position 5 is basic.[1] If this waste is inadvertently mixed into a "General Acidic Waste" container, it will undergo an acid-base neutralization.[1] This reaction is exothermic and can pressurize waste drums, leading to rupture.[1] Furthermore, in the presence of nitrosating agents (often found in uncharacterized waste streams), secondary amines can form carcinogenic nitrosamines.

Protocol:

  • Segregation: Establish a dedicated "Non-Halogenated Organic - Basic/Neutral" waste stream.

  • Labeling: Explicitly label the container "Contains Amines - NO ACIDS."

  • Solid Waste: If the material is dry powder, double-bag in polyethylene (PE) bags before placing it in the solid waste drum to minimize dust generation during final incineration handling.[1]

Disposal Decision Matrix

The following workflow illustrates the logical decision path for disposing of 1-benzyl-3-phenyl-1H-pyrazol-5-amine, ensuring compliance with RCRA standards and minimizing environmental impact.

DisposalWorkflow Start Waste Generation: 1-benzyl-3-phenyl-1H-pyrazol-5-amine StateCheck Determine Physical State Start->StateCheck IsSolid Solid (Powder/Crystals) StateCheck->IsSolid IsLiquid Solution (Mother Liquor/Rinsate) StateCheck->IsLiquid SolidPrep Double Bag (PE) Label: Toxic Solid IsSolid->SolidPrep ContamCheck Check Solvent Composition IsLiquid->ContamCheck Halogenated Contains Halogens? (DCM, Chloroform) ContamCheck->Halogenated Yes NonHalogenated Non-Halogenated? (MeOH, DMSO, EtOH) ContamCheck->NonHalogenated No LiquidStream1 Stream A: Halogenated Organic Halogenated->LiquidStream1 LiquidStream2 Stream B: Non-Halogenated Organic NonHalogenated->LiquidStream2 Incineration Final Disposal: High-Temperature Incineration (with Scrubber for NOx) SolidPrep->Incineration Pack in Drum LiquidStream1->Incineration LiquidStream2->Incineration

Figure 1: Decision matrix for segregating solid and liquid waste streams to ensure compatibility with high-temperature incineration protocols.

Regulatory & Waste Stream Classification

In the United States, this compound is not explicitly listed on the RCRA "P" or "U" lists. However, as a researcher, you must apply the "Generator Knowledge" clause (40 CFR 262.[1]11) to classify it correctly.

Recommended Waste Profile:

  • Waste Code: Not Regulated (if solid/pure).[1]

    • Note: If dissolved in Methanol, the waste code defaults to D001 (Ignitable) .[1]

    • Note: If dissolved in Chloroform, the waste code defaults to D022 .[1]

  • Shipping Name (DOT):

    • For pure solid: UN 2811, Toxic solids, organic, n.o.s. (1-benzyl-3-phenyl-1H-pyrazol-5-amine), 6.1, PG III.[1]

    • Note: Use PG III (Packing Group III) as a default for "Harmful" compounds unless acute toxicity data (LD50 < 50 mg/kg) dictates PG II.[1]

Destruction Method: The only acceptable disposal method is High-Temperature Incineration at a permitted TSD (Treatment, Storage, and Disposal) facility.[1]

  • Why? The pyrazole ring is thermally stable.[1] Low-temperature destruction is insufficient.[1]

  • Scrubbing: The facility must have wet scrubbers.[1] Combustion of the nitrogen-rich pyrazole ring will generate Nitrogen Oxides (NOx), which are regulated air pollutants.[1]

Emergency Contingencies: Spill Management

If a spill occurs in the laboratory, do not use standard sweeping methods, which generate dust aerosols.

Step-by-Step Spill Protocol:

  • Evacuate & PPE: Clear the immediate area. Don PPE (Nitrile gloves, lab coat, N95 respirator or half-mask if outside a hood).[1]

  • Containment:

    • Solid Spill: Cover with a damp paper towel (water or PEG-400) to suppress dust.[1]

    • Liquid Spill: Surround with absorbent pads or vermiculite.[1][3]

  • Cleanup:

    • Do NOT use a standard shop vacuum.[1] Use a HEPA-filtered vacuum dedicated to chemical cleanup.[1]

    • If manual cleaning is required, use the "wet-wipe" method to lift the powder rather than sweeping it.[1]

  • Decontamination: Wipe surface with a mild detergent followed by water.[1] Collect all wipes into the solid waste container labeled "Toxic Debris."[1]

References
  • ChemicalBook. (2023).[1] 1-BENZYL-3-PHENYL-1H-PYRAZOL-5-AMINE (CAS 3528-41-4) Properties and Safety.[1] Retrieved from [1]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1][2] Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR.[1][4][5] Retrieved from [1]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] Retrieved from

Sources

Navigating the Unseen Shield: A Guide to Personal Protective Equipment for Handling 1-benzyl-3-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher, the frontier of drug development is paved with novel compounds, each presenting a unique set of challenges and opportunities. Among these is 1-benzyl-3-phenyl-1H-pyrazol-5-amine, a molecule of interest whose safe handling is paramount to scientific progress. This guide, born from a synthesis of established safety protocols and field-proven insights, provides a comprehensive operational plan for the use of Personal Protective Equipment (PPE) when working with this compound, ensuring that your focus remains firmly on your research, shielded by a robust and well-understood safety framework.

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation [1]

These classifications dictate a multi-layered approach to personal protection, where each piece of PPE serves as a critical barrier against potential exposure. The causality behind each recommendation is as important as the recommendation itself, fostering a culture of informed safety.

The Guardian Ensemble: Selecting Your Personal Protective Equipment

The selection of appropriate PPE is not a matter of routine, but a dynamic process of risk assessment. The following table summarizes the essential PPE for handling 1-benzyl-3-phenyl-1H-pyrazol-5-amine, with detailed explanations to follow.

Protection Area Required PPE Rationale and Key Considerations
Eye and Face Chemical splash goggles and a full-face shield.Protects against splashes of the compound, which can cause serious eye irritation. A face shield offers an additional layer of protection for the entire face.
Hand Double gloving with a chemically resistant outer glove (e.g., Viton® or Butyl rubber) over a nitrile inner glove.Standard nitrile gloves may offer poor resistance to amines.[2][3] Double gloving with a more robust outer layer minimizes the risk of skin contact and irritation.
Body A fully buttoned, long-sleeved laboratory coat.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory A NIOSH-approved respirator with organic vapor cartridges.Recommended when handling the powder outside of a certified chemical fume hood or when there is a potential for aerosolization, to prevent respiratory tract irritation.
A Deeper Dive into Glove Selection: Beyond the Nitrile Standard

While nitrile gloves are ubiquitous in laboratory settings, their efficacy against all chemicals is not guaranteed. For aromatic amines, nitrile can offer insufficient protection, with potential for rapid breakthrough.[2][3] Therefore, a more rigorous approach to hand protection is warranted. The practice of double gloving, with a robust outer glove material such as Viton® or Butyl rubber, provides a more substantial barrier.[4] This choice is predicated on the superior chemical resistance these materials offer against a broader range of organic compounds. It is imperative to consult glove manufacturers' compatibility charts for specific breakthrough times and to inspect gloves for any signs of degradation before and during use.[5][6]

The Workflow of Safety: A Step-by-Step Protocol

Adherence to a strict operational workflow is crucial for minimizing exposure risk. The following step-by-step guide outlines the essential procedures for safely handling 1-benzyl-3-phenyl-1H-pyrazol-5-amine.

  • Preparation and Engineering Controls :

    • Always handle 1-benzyl-3-phenyl-1H-pyrazol-5-amine within a certified chemical fume hood to minimize the risk of inhalation.

    • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

    • Designate a specific area for handling the compound and ensure it is clean and uncluttered.

  • Donning Personal Protective Equipment :

    • The following diagram illustrates the logical flow for selecting and donning the appropriate PPE.

    PPE_Workflow Start Start: Assess Task FumeHood Work in Fume Hood? Start->FumeHood LabCoat Don Lab Coat FumeHood->LabCoat Yes Respirator Use NIOSH-approved Respirator FumeHood->Respirator No Goggles Wear Chemical Splash Goggles LabCoat->Goggles FaceShield Add Face Shield Goggles->FaceShield Gloves Double Glove: Nitrile (inner) + Butyl/Viton (outer) FaceShield->Gloves Proceed Proceed with Handling Gloves->Proceed Respirator->LabCoat

    PPE Selection and Donning Workflow
  • Handling the Compound :

    • Use dedicated spatulas and weighing papers.

    • Handle the solid compound gently to avoid creating dust.

    • Keep containers of the compound closed when not in use.

  • Doffing and Disposal of PPE :

    • Remove PPE in the reverse order it was put on, taking care to avoid self-contamination.

    • Dispose of used gloves and any contaminated disposable PPE in a designated hazardous waste container.

Operational and Disposal Plan: A Commitment to Environmental Stewardship

The responsible disposal of chemical waste is a critical component of laboratory safety and environmental protection.

  • Waste Segregation : All solid waste contaminated with 1-benzyl-3-phenyl-1H-pyrazol-5-amine, including weighing papers, gloves, and pipette tips, must be collected in a clearly labeled, sealed hazardous waste container.

  • Solvent Waste : If the compound is used in solution, the resulting liquid waste must be collected in a separate, appropriately labeled hazardous waste container for organic solvent waste.

  • Regulatory Compliance : All waste disposal must be carried out in strict accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.[7]

In Case of Emergency: A Calm and Calculated Response

Preparedness is key to mitigating the impact of an accidental exposure.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[8][9]

  • Eye Contact : Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

By embracing a safety-conscious mindset and adhering to these detailed protocols, researchers can confidently work with 1-benzyl-3-phenyl-1H-pyrazol-5-amine, ensuring that their pursuit of scientific discovery is both groundbreaking and safe.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • TCI Chemicals. (2025, December 10). SAFETY DATA SHEET: 5-Hydroxy-1-methyl-1H-pyrazole.
  • Emergency and Safety Services. (n.d.). Glove Selection.
  • What are the Health and Safety Guidelines for Using Amines? (n.d.).
  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: Bis(3-methyl-1-phenyl-5-pyrazolone).
  • Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone. (n.d.).
  • Fisher Scientific. (2025, December 26). SAFETY DATA SHEET: Benzyl 5-amino-1H-pyrazole-4-carboxylate.
  • International Enviroguard. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
  • CP Lab Safety. (n.d.). Glove Compatibility.
  • University of Pennsylvania. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
  • Spectrum Chemicals. (2014, November 21). SAFETY DATA SHEET: 5-Amino-3-methyl-1-phenylpyrazole.
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025, July 22). ChemistrySelect.
  • U.S. Environmental Protection Agency. (n.d.). Appendix L – What to Do in a Chemical Emergency.
  • Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills.
  • National Oceanic and Atmospheric Administration. (n.d.). AMINES, [CORROSIVE LIQUID]. CAMEO Chemicals.
  • PubChem. (n.d.). 1-Benzyl-1H-pyrazol-5-amine.
  • ChemicalBook. (2023, May 4). 1-BENZYL-3-PHENYL-1H-PYRAZOL-5-AMINE.
  • PubChemLite. (n.d.). 1-benzyl-3-phenyl-1h-pyrazol-5-amine.
  • PubChemLite. (n.d.). 1-benzyl-3-(3-methylphenyl)-1h-pyrazol-5-amine.
  • 1-Benzyl-3-Phenyl-1H-Pyrazole-5-Carboxylic Acid: A Versatile Research Compound. (n.d.).
  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET: 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-.
  • University of Michigan. (n.d.). Glove Compatibility Chart. Environment, Health & Safety.
  • BASF. (2026, February 13). Safety data sheet.
  • Angene Chemical. (2025, January 23). Safety Data Sheet: (1-Benzyl-1H-pyrazol-3-yl)methanamine.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). Molecules.
  • BenchChem. (2025). Dealing with poor solubility of pyrazole derivatives during synthesis.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). Molecules.
  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (n.d.). Oriental Journal of Chemistry.
  • Santa Cruz Biotechnology. (n.d.). 1-benzyl-3-(3-methylphenyl)-1H-pyrazol-5-amine.
  • PubChem. (n.d.). 3-(3-methylphenyl)-1H-pyrazol-5-amine.
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.